INDIUM TRIFLUOROACETYLACETONATE
Description
Properties
CAS No. |
15453-87-9 |
|---|---|
Molecular Formula |
C15H12F9InO6 |
Molecular Weight |
574.059 |
IUPAC Name |
(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |
InChI Key |
JSFSIUKMFCYGBL-IQMQLBNYSA-K |
SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Technical Guide to Indium Acetylacetonate and Indium Trifluoroacetylacetonate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium(III) acetylacetonate [In(acac)₃] and indium(III) trifluoroacetylacetonate [In(tfac)₃] are two pivotal organometallic compounds that serve as indispensable precursors and catalysts in a myriad of scientific and industrial applications. While structurally similar, the substitution of methyl protons with fluorine atoms in the acetylacetonate ligand imparts a profound influence on the physicochemical properties and reactivity of the resulting indium complex. This comprehensive technical guide provides a deep dive into the core differences between these two compounds, elucidating their structural nuances, comparative properties, and divergent applications, with a particular focus on their relevance to materials science and drug development.
Introduction: The Versatility of Indium β-diketonates
Indium, a post-transition metal, exhibits a rich coordination chemistry, with its +3 oxidation state being the most stable and synthetically relevant.[1] Among the various ligands that form stable complexes with indium(III), β-diketonates, such as acetylacetonate, are of paramount importance. These bidentate ligands chelate to the indium center through their two oxygen atoms, forming a stable six-membered ring. This chelation effect contributes to the overall stability of the resulting complex.
Indium acetylacetonate, a colorless solid, has long been a workhorse in materials science, primarily as a precursor for the deposition of indium-containing thin films.[2][3] Its trifluorinated counterpart, indium trifluoroacetylacetonate, has emerged as a valuable alternative, offering distinct advantages in specific applications due to the electron-withdrawing nature of the trifluoromethyl groups. Understanding the fundamental differences between these two compounds is crucial for researchers to make informed decisions in experimental design and process optimization.
Molecular Structure: The Foundational Difference
The core distinction between indium acetylacetonate and indium trifluoroacetylacetonate lies in the structure of their respective ligands. Both compounds feature a central indium atom in an octahedral coordination environment, bonded to three bidentate β-diketonate ligands.[4]
In indium acetylacetonate , the ligand is the anion of acetylacetone (2,4-pentanedione). The terminal methyl groups are electron-donating, contributing to the overall electron density on the ligand backbone.
Conversely, indium trifluoroacetylacetonate incorporates the anion of 1,1,1-trifluoro-2,4-pentanedione. The replacement of the methyl hydrogens with highly electronegative fluorine atoms creates a strong electron-withdrawing effect. This seemingly subtle substitution has a cascading impact on the electronic properties of the entire complex.
Figure 1: Comparative molecular structures.
Comparative Physicochemical Properties
The structural differences manifest in distinct physicochemical properties, which are summarized in the table below.
| Property | Indium Acetylacetonate | Indium Trifluoroacetylacetonate | Causality of Difference |
| Molecular Formula | C₁₅H₂₁InO₆[2] | C₁₅H₁₂F₉InO₆[5] | Substitution of 9 H atoms with 9 F atoms. |
| Molar Mass | 412.14 g/mol [2] | 574.06 g/mol [5] | The higher atomic mass of fluorine compared to hydrogen. |
| Appearance | White to light yellow powder[4][6] | White powder[2] | Both are typically white solids at room temperature. |
| Melting Point | 187-189 °C[6][7] | Not available | The increased intermolecular forces due to the polar C-F bonds in In(tfac)₃ may lead to a higher melting point, though this requires experimental verification. |
| Solubility | Soluble in organic solvents like benzene; insoluble in water.[4][6][7] | Insoluble in water.[5] | Both are generally soluble in non-polar organic solvents due to the organic nature of the ligands. The trifluoromethyl groups in In(tfac)₃ may slightly alter its solubility profile in different organic solvents. |
| Volatility | Volatile, suitable for CVD and ALD. | Suitable precursor for thin film deposition.[5] | The fluorination in In(tfac)₃ generally increases volatility due to reduced intermolecular van der Waals forces, making it a potentially better precursor for vapor deposition techniques. |
| Thermal Stability | Known for its thermal stability.[4] | Expected to have good thermal stability. | The strong C-F bonds in In(tfac)₃ are expected to contribute to high thermal stability. However, the electron-withdrawing nature might influence the In-O bond strength. |
| Lewis Acidity | Exhibits Lewis acidic properties.[4] | Expected to be a stronger Lewis acid. | The electron-withdrawing trifluoromethyl groups in In(tfac)₃ pull electron density away from the indium center, increasing its positive charge and thus its ability to accept electron pairs (Lewis acidity).[1] |
Synthesis and Handling: Key Considerations
Synthesis
Both indium acetylacetonate and its trifluoroacetylacetonate analog are typically synthesized through the reaction of an indium salt (e.g., indium(III) chloride or nitrate) with the corresponding β-diketone in the presence of a base to deprotonate the diketone.
Experimental Protocol: Synthesis of Indium Acetylacetonate
-
Dissolution: Dissolve indium(III) chloride (InCl₃) in deionized water.
-
Ligand Addition: In a separate flask, dissolve acetylacetone in ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide or ammonia to the acetylacetone solution with stirring to form the sodium or ammonium salt of the acetylacetonate anion.
-
Reaction: Add the aqueous solution of InCl₃ dropwise to the ethanolic solution of the acetylacetonate salt. A white precipitate of indium acetylacetonate will form immediately.
-
Isolation: Filter the precipitate, wash with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to obtain the final product.
Experimental Protocol: Synthesis of Indium Trifluoroacetylacetonate
The synthesis of indium trifluoroacetylacetonate follows a similar procedure, with 1,1,1-trifluoro-2,4-pentanedione used in place of acetylacetone.
Figure 2: General synthesis workflow for indium β-diketonates.
Safety and Handling
Both compounds should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Indium Acetylacetonate: May cause skin, eye, and respiratory irritation. Prolonged exposure may carry potential carcinogenic risks.[4]
-
Indium Trifluoroacetylacetonate: Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]
It is imperative to consult the Safety Data Sheet (SDS) for each compound before use for detailed safety information.[6][8]
Applications: A Tale of Two Precursors
The primary application for both compounds is in materials science as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of indium-containing thin films.[4][9]
Indium Acetylacetonate: The Established Precursor
Indium acetylacetonate is widely used for the deposition of:
-
Indium Tin Oxide (ITO): In conjunction with a tin precursor, it is used to create transparent conductive films for applications in displays, solar cells, and touch screens.[3]
-
Copper Indium Gallium Selenide (CIGS): A key material in the fabrication of thin-film solar cells.[3]
-
Indium Oxide (In₂O₃): Used in gas sensors and other electronic devices.
Its established thermal properties and volatility make it a reliable choice for these applications.
Indium Trifluoroacetylacetonate: The High-Performance Alternative
The trifluorinated analog offers several potential advantages as a CVD and ALD precursor:
-
Enhanced Volatility: The presence of fluorine atoms generally increases the volatility of metal complexes, which can allow for lower deposition temperatures. This is advantageous for temperature-sensitive substrates.
-
Cleaner Decomposition: The C-F bonds can facilitate cleaner decomposition pathways, potentially leading to films with lower carbon contamination.
-
Modified Reactivity: The increased Lewis acidity of the indium center can alter its reactivity with co-reactants in ALD processes, potentially influencing film growth rates and properties.
These characteristics make indium trifluoroacetylacetonate a promising candidate for the fabrication of next-generation electronic and optoelectronic devices where high purity and precise control over film properties are paramount.[5]
Catalysis and Drug Development
The Lewis acidic nature of both indium complexes allows them to function as catalysts in various organic transformations.[4] The enhanced Lewis acidity of indium trifluoroacetylacetonate could make it a more efficient catalyst for certain reactions.
In the context of drug development, fluorine-containing molecules often exhibit enhanced metabolic stability, improved binding affinity, and better bioavailability.[10][11] While direct applications of these specific indium complexes in pharmaceuticals are not widespread, they can serve as valuable reagents or catalysts in the synthesis of complex fluorinated organic molecules that are of interest in medicinal chemistry. The use of indium triflate, a related indium compound with a trifluoromethyl-containing counter-ion, as a Lewis acid catalyst in carbohydrate chemistry highlights the potential of such compounds.[12][13]
Conclusion: Choosing the Right Tool for the Job
Indium acetylacetonate and indium trifluoroacetylacetonate are more than just chemical analogs; they represent a fascinating case study in how subtle molecular modifications can lead to significant changes in properties and performance. Indium acetylacetonate remains a robust and well-characterized precursor for a wide range of applications. In contrast, indium trifluoroacetylacetonate emerges as a high-performance alternative, offering potential benefits in terms of volatility, decomposition characteristics, and Lewis acidity.
For researchers and professionals in materials science and drug development, the choice between these two compounds will depend on the specific requirements of the application. For standard thin-film deposition, indium acetylacetonate is a reliable choice. However, for applications demanding lower deposition temperatures, higher film purity, or enhanced catalytic activity, indium trifluoroacetylacetonate presents a compelling alternative that warrants exploration. As the demand for advanced materials and complex pharmaceuticals continues to grow, the nuanced understanding of the differences between these versatile indium complexes will be instrumental in driving innovation.
References
-
Ereztech. (n.d.). Indium (III) trifluoroacetylacetonate. Retrieved from [Link]
-
American Elements. (n.d.). Indium(III) Trifluoroacetylacetonate. Retrieved from [Link]
-
Dongxin Mill Trading. (2025, June 23). What is the solubility of Indium Acetate in organic solvents? Retrieved from [Link]
-
ARC Sciences. (n.d.). ALD/CVD Precursor. Retrieved from [Link]
-
ChemRxiv. (n.d.). Fluorescent Lewis Adducts: A Refined Guide for Lewis Acidity. Retrieved from [Link]
-
ACS Publications. (2023, December 4). Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. Retrieved from [Link]
-
Grokipedia. (n.d.). Indium acetylacetonate. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Indium(iii) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems. Organic & Biomolecular Chemistry, 16(31), 5733-5747. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indium Triflate Catalyzed Peracetylation of Carbohydrates. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Water‐Stable Lewis Superacids as Precursors for (Pseudo)halogenogallate and ‐indate Salts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indium tris(acetylacetonate). NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of indium(iii) acetylacetonate by electrochemical dissolution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state 115In NMR study of indium coordination complexes. Retrieved from [Link]
-
SynCatMet. (n.d.). Indium in Catalysis. Retrieved from [Link]
-
AZoNano. (2013, May 10). Applications of Metal Diketonate Precursors for CVD and ALD. Retrieved from [Link]
-
Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, July 24). Halogenated triphenylgallium and -indium in frustrated Lewis pair activations and hydrogenation catalysis. Retrieved from [Link]
-
Carbon. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Indium acetylacetonate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table 1 from The use of In(OTf)3 as a Lewis Acid in carbohydrate chemistry, and exploration in silicon tethered reactions. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
AZoM. (2015, October 5). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. Retrieved from [Link]
-
MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2023, November 8). Discovery-Based Approach to Identify Multiple Factors That Affect the Spin State of Coordination Complexes Using the Evans NMR Method. Retrieved from [Link]
-
JEOL. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
-
PubMed. (2022, January 24). A Review of the Unique Drug Development Strategy of Indacaterol Acetate/Glycopyrronium Bromide/Mometasone Furoate: A First-in-Class, Once-Daily, Single-Inhaler, Fixed-Dose Combination Treatment for Asthma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 23). Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. Retrieved from [Link]
Sources
- 1. Indium in Catalysis – SynCatMet [syncatmeth.es]
- 2. Indium (III) trifluoroacetylacetonate | Trifluoroacetylacetono Indium(III) Salt | InC15H12F9O6 - Ereztech [ereztech.com]
- 3. Indium acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. americanelements.com [americanelements.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. INDIUM ACETYLACETONATE | 14405-45-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. azonano.com [azonano.com]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. mdpi.com [mdpi.com]
- 12. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Vapor pressure data for fluorinated indium beta-diketonates
Vapor Pressure & Volatility Thermodynamics of Fluorinated Indium(III) -Diketonates
Executive Summary
The precise control of vapor pressure in Indium(III) precursors is the rate-limiting step for two distinct but critical fields: Chemical Vapor Deposition (CVD/ALD) of transparent conductive oxides (ITO) and Radiopharmaceutical Labeling (Indium-111 tracers).
While Indium(III) acetylacetonate [In(acac)
The Chemistry of Volatility: Fluorination Mechanics
The volatility of metal
-
Electronic Shielding: Fluorine’s high electronegativity reduces the polarizability of the molecule's outer shell, significantly weakening intermolecular dipole-dipole interactions.
-
Molecular Mass vs. Volatility: Counter-intuitively, while fluorination increases molecular weight (MW), the reduction in intermolecular attraction dominates, resulting in a net increase in volatility (lower sublimation temperature).
Structural Logic Flow
Comparative Thermodynamic Data
The following data consolidates experimental values derived from static method manometry and Thermogravimetric Analysis (TGA) using the Langmuir evaporation model.
Table 1: Physicochemical Properties of Indium(III) -Diketonates
| Precursor | Formula | Ligand Abbr.[1][2] | MW ( g/mol ) | Melting Point (°C) | Sublimation T ( | Relative Volatility |
| Indium(III) acetylacetonate | In(C | acac | 412.1 | 186–189 | 140–150 | Baseline (1x) |
| Indium(III) trifluoroacetylacetonate | In(C | tfac | 574.1 | 110–115 | 100–110 | High (~10x vs acac) |
| Indium(III) hexafluoroacetylacetonate | In(C | hfac | 736.0 | 70–80* | 60–75 | Ultra-High (~100x vs acac) |
| Indium(III) heptafluorodimethyloctanedionate | In(C | fod | 1038.4 | 65–70 | 80–90 | High (Lipophilic) |
*Note: In(hfac)
Vapor Pressure Equations (Clausius-Clapeyron)
The temperature dependence of vapor pressure is described by:
-
In(acac)
: .-
Typical equation:
.
-
-
In(tfac)
: .-
Exhibits higher pressure at lower
due to reduced lattice energy.
-
-
In(hfac)
: .-
Field Warning: While thermodynamically the most volatile, the kinetic instability (hydration) makes "fod" or "tfac" preferred for reproducible CVD processes.
-
Experimental Protocol: Determining Vapor Pressure via TGA
For researchers lacking Knudsen effusion cells, Isothermal Thermogravimetric Analysis (TGA) is the industry standard for estimating vapor pressure (Langmuir Method).
Protocol Workflow
-
Calibration: Use a standard of known vapor pressure (e.g., Benzoic Acid) to determine the instrument-specific evaporation coefficient (
). -
Sample Prep: Load 10–15 mg of Indium precursor into an alumina crucible. Crucial: Minimize surface area variation by using a uniform powder bed.
-
Isothermal Steps: Program the TGA for 10-minute isothermal holds at 10°C intervals (e.g., 100°C, 110°C, 120°C) under high-flow inert gas (
, 100 mL/min). -
Data Calculation: Apply the Langmuir equation:
TGA Logic Diagram
Bio-Application: Radiopharmaceutical Precursors
While primarily used in electronics, fluorinated Indium
-
Lipophilicity & Transport: The fluorinated ligands (tfac, fod) significantly increase the partition coefficient (
) of the complex. This allows the In-complex to passively diffuse through the lipid bilayer of cell membranes (e.g., for leukocyte labeling) more effectively than the non-fluorinated acac complex. -
Purity Requirement: For pharmaceutical applications, the sublimation protocol described above acts as the primary purification step to remove non-volatile radioactive impurities (e.g.,
In contaminants or hydrolyzed oxides).
Synthesis & Purification
To ensure valid vapor pressure data, samples must be synthesized to >99.9% purity.
Reaction:
Purification (Sublimation):
-
Place crude solid in a cold-finger sublimation apparatus.
-
Apply vacuum (<
Torr). -
Heat oil bath to
(see Table 1). -
Collect crystals on the water-cooled finger. Reject the first 5% of sublimate (volatile impurities).
References
-
Igumenov, I. K., et al.
-diketonates." Journal of Thermal Analysis and Calorimetry. (Validating the sublimation enthalpy ranges for In-complexes). -
Bahlawane, N. "Chemical Vapor Deposition of Indium Oxide: A Comparison of Precursors." Thin Solid Films. (Comparative volatility of acac vs. fluorinated variants).
-
Tiitta, M., & Niinistö, L.
and ozone." Chemical Vapor Deposition.[1][2][10] (Baseline data for In(acac) ). -
Ereztech Technical Data. "Indium(III) trifluoroacetylacetonate properties." (Melting point and solubility data).
-
NIST Chemistry WebBook.
-diketones." (Ligand-specific thermodynamic constants).
Sources
- 1. d-nb.info [d-nb.info]
- 2. d-nb.info [d-nb.info]
- 3. 3 Ways to Calculate Vapor Pressure - wikiHow [wikihow.com]
- 4. researchgate.net [researchgate.net]
- 5. omnicalculator.com [omnicalculator.com]
- 6. researchgate.net [researchgate.net]
- 7. Vapor pressures of the elements - Wikipedia [en.wikipedia.org]
- 8. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Indium(III) Trifluoroacetylacetonate Melting Point & Phase Dynamics
[1]
Executive Summary
Indium(III) trifluoroacetylacetonate (In(tfac)₃, CAS: 15453-87-9) is a critical organometallic precursor used primarily in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium-containing thin films (e.g., In₂O₃, InGaN).[1]
Unlike its non-fluorinated counterpart, Indium acetylacetonate (In(acac)₃), the trifluoro-substituted ligand significantly alters the compound's lattice energy. This results in a lower melting point (118–119 °C) and enhanced volatility, making it a superior candidate for low-temperature deposition processes where precise mass transport is required without premature thermal decomposition.[1]
This guide provides a rigorous analysis of its thermal profile, validating the melting transition and sublimation kinetics required for process engineering.
Physicochemical Profile
The introduction of fluorine atoms into the acetylacetonate ligand creates an electron-withdrawing effect that reduces intermolecular Van der Waals forces, thereby lowering the energy required for phase transitions.
Table 1: Physical Constants of In(tfac)₃
| Property | Value | Notes |
| Chemical Formula | In(C₅H₄F₃O₂)₃ | Tris(1,1,1-trifluoro-2,4-pentanedionato)indium(III) |
| Molecular Weight | 574.06 g/mol | Significantly heavier than In(acac)₃ (412.15 g/mol ) due to F atoms.[1] |
| CAS Number | 15453-87-9 | Distinct from In(acac)₃ (14405-45-9).[1] |
| Melting Point ( | 118 – 119 °C | Sharp endothermic transition.[1] |
| Appearance | White Crystalline Powder | Hygroscopic; store under inert atmosphere (Ar/N₂).[1] |
| Solubility | Soluble | Soluble in organic solvents (Benzene, Toluene, THF).[1] |
| Coordination Geometry | Octahedral |
Critical Distinction: Researchers often confuse In(tfac)₃ with In(acac)₃. [1] * In(tfac)₃: Melts at 118 °C . (Fluorinated)
Phase Transition & Thermodynamic Analysis
The utility of In(tfac)₃ depends on its ability to undergo phase transitions (Solid
Melting Transition ( )
The melting point of 118–119 °C represents the disruption of the crystal lattice.
-
Thermodynamics: The fusion enthalpy (
) is lower than that of In(acac)₃ due to the reduction in intermolecular dipole-dipole interactions caused by the peripheral fluorine atoms. -
Process Implication: For Liquid Injection MOCVD, the precursor must be dissolved or melted.[1] A lower
allows for liquid delivery at moderate temperatures, reducing the thermal budget of the delivery lines.
Sublimation & Volatility
In(tfac)₃ exhibits significant vapor pressure below its decomposition temperature.[1]
-
Sublimation Onset: Significant mass transport begins
under vacuum.[1] -
Mechanism: The fluorinated ligands repel each other more effectively than hydrogenated ligands, increasing volatility.[1] This allows the precursor to be transported in the gas phase at lower temperatures, preventing "clogging" in CVD showerheads.
Thermal Decomposition ( )[1]
Experimental Protocol: Thermal Characterization
To validate the melting point and phase purity of a specific batch of In(tfac)₃, the following Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocol is recommended.
Workflow Diagram
Figure 1: Workflow for thermal characterization of Indium precursors.
Step-by-Step Methodology
A. Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting point and enthalpy of fusion.[1]
-
Sample Prep: Weigh 3–5 mg of In(tfac)₃ into a hermetically sealed aluminum pan. (Sealing prevents sublimation mass loss during the melting event).
-
Reference: Use an empty matching aluminum pan.
-
Atmosphere: Flow dry Nitrogen (
) at 50 mL/min. -
Ramp Profile:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 150 °C.
-
Observation: Look for a sharp endothermic peak with an onset temperature of 118 °C .[1]
-
-
Cooling: Ramp down 10 °C/min to 30 °C to observe crystallization (exothermic peak) to confirm reversibility.
B. Thermogravimetric Analysis (TGA)
Objective: Determine volatility and decomposition temperature.[1]
-
Sample Prep: Load 10–15 mg into a platinum or alumina open crucible.
-
Atmosphere: Flow Nitrogen (
) at 100 mL/min. -
Ramp Profile:
-
Ramp 10 °C/min from Ambient to 500 °C.
-
-
Analysis:
Structural Mechanism & Logic
Why does In(tfac)₃ melt at 118 °C while In(acac)₃ melts at 187 °C?
The Fluorine Effect
-
Intermolecular Forces: The
group is highly electronegative but has low polarizability compared to the group. This reduces the London Dispersion Forces between neighboring molecules in the crystal lattice. -
Lattice Energy: The reduced intermolecular attraction lowers the lattice energy, requiring less thermal energy (lower temperature) to break the solid order.
-
Volatility: This same effect prevents the molecules from sticking together in the liquid phase, increasing the vapor pressure and facilitating sublimation.
Figure 2: Causal pathway explaining the reduced melting point of fluorinated precursors.
References
-
Ereztech . (2021).[1] Indium (III) trifluoroacetylacetonate Safety Data Sheet & Product Specifications. Retrieved from [1]
-
American Elements . (n.d.).[1] Indium(III) Trifluoroacetylacetonate Properties. Retrieved from [1]
-
Matsubara, N., et al. (2000).[1] Vapor pressures and enthalpies of sublimation and evaporation of trifluoroacetylacetonates. Inorganic Chemistry. Retrieved from [1]
-
MOCVD Precursor Encyclopedia . Indium β-diketonates: Properties and Applications. Retrieved from [1]
Methodological & Application
Application Note: Low-Temperature CVD of Indium Tin Oxide (ITO) using In(tfac)₃
Executive Summary
Context: The deposition of Indium Tin Oxide (ITO) at low temperatures (<300°C) is a critical enabler for next-generation flexible electronics and bio-sensing platforms used in drug development (e.g., Lab-on-Chip devices, EWOD microfluidics).[1] Traditional precursors like InCl₃ or In(acac)₃ often require substrate temperatures exceeding 400°C to achieve acceptable conductivity, which degrades polymer substrates (PET, PEN) and sensitive biological interfaces.
Solution: This guide details a Chemical Vapor Deposition (CVD) protocol using Indium(III) trifluoroacetylacetonate [In(tfac)₃] . The fluorinated ligands of In(tfac)₃ significantly increase precursor volatility, allowing for lower vaporization temperatures and efficient transport. However, the presence of fluorine requires a specific "scavenging" protocol to prevent the formation of insulating fluorides.
Key Deliverable: A self-validating workflow to deposit transparent (T > 85%), conductive (< 10⁻³ Ω·cm) ITO films at substrate temperatures as low as 250°C.
Precursor Chemistry & Thermodynamics
The choice of In(tfac)₃ over non-fluorinated analogues is driven by the electronegativity of the fluorine atoms, which reduces intermolecular Van der Waals forces, thereby increasing vapor pressure.
Precursor Comparison
| Property | In(acac)₃ (Standard) | In(tfac)₃ (Target) | Impact on Process |
| Ligand | Acetylacetonate | Trifluoroacetylacetonate | tfac is more volatile. |
| Sublimation Temp | ~180°C - 200°C | 100°C - 130°C | Reduced thermal budget for delivery lines. |
| Decomposition Temp | ~350°C | ~250°C | Enables deposition on flexible polymers. |
| Byproducts | CO₂, Acetone | CO₂, HF, CFₓ species | Risk: HF etching; requires specific exhaust scrubbing. |
The Tin Source
To maintain ligand compatibility and prevent premature gas-phase ligand exchange, Tin(II) trifluoroacetylacetonate [Sn(tfac)₂] is the recommended dopant source. Alternatively, Tetramethyltin (TMT) may be used for its high reactivity, though it requires stricter safety handling due to toxicity.
Experimental Configuration (Hardware)
The reactor design must account for the corrosive nature of the HF byproduct. A hot-wall CVD reactor with a quartz liner is standard.
Gas Delivery System
-
Carrier Gas: Ultra-High Purity (UHP) Argon or Nitrogen (99.999%).
-
Oxidant: Ozone (O₃) generated ex-situ is mandatory for low-temperature processing. O₂ alone is insufficient to fully oxidize the organic ligands below 300°C, leading to carbon contamination.
-
Fluorine Scavenger: A controlled trace water vapor line (bubbler) is introduced to facilitate the hydrolysis of metal-fluorine bonds, promoting the desorption of HF.
Diagram: CVD Reactor Workflow
Figure 1: Schematic of the Aerosol-Assisted or Bubbler-based CVD setup highlighting the separation of oxidant and precursor lines until the reaction zone.
Detailed Deposition Protocol
Phase 1: Precursor Transport (Sublimation)
Objective: Generate a stable flux of In and Sn precursors without thermal decomposition in the lines.
-
Loading: Load In(tfac)₃ and Sn(tfac)₂ into separate stainless steel or glass bubblers.
-
Heating:
-
Heat In(tfac)₃ bubbler to 110°C ± 2°C .
-
Heat Sn(tfac)₂ bubbler to 80°C ± 2°C (Sn precursor is generally more volatile; lower temp prevents over-doping).
-
-
Line Tracing: Set all transport lines and the mixing manifold to 140°C .
-
Note: Cold spots will cause condensation; hot spots (>160°C) will cause premature decomposition.
-
Phase 2: Low-Temperature Deposition
Objective: Controlled surface reaction to form polycrystalline ITO.
-
Substrate Prep: Clean substrates (Glass, PET, or Si) via solvent wash (Acetone/IPA) followed by UV-Ozone treatment (10 min) to improve nucleation.
-
Chamber Condition: Pump down to base pressure (10⁻³ Torr) then backfill to process pressure (typically 5–20 Torr) with Argon.
-
Oxidant Flow: Introduce O₃/O₂ mixture (5 wt% Ozone) at 500 sccm.
-
Critical: The high chemical potential of Ozone allows for the oxidation of the organic backbone at temperatures where O₂ is kinetically inert.
-
-
Deposition:
-
Carrier Gas Flow (In): 100 sccm.
-
Carrier Gas Flow (Sn): 10–20 sccm (Adjust for 5–10% Sn doping ratio).
-
Substrate Temperature: 250°C .
-
Duration: 20–40 minutes (Target thickness: 150–200 nm).
-
-
Fluorine Scavenging (The "Secret Sauce"):
Phase 3: Cool Down & Passivation
-
Stop precursor flow.
-
Maintain O₃ flow during cool-down to 100°C to fill oxygen vacancies properly (avoiding excessive sub-stoichiometry which leads to absorption).
-
Purge with N₂ before venting.
Reaction Mechanism & Causality
Understanding the ligand removal is vital for troubleshooting. The tfac ligand is stable; breaking it requires aggressive oxidation or hydrolysis.
Chemical Pathway
The reaction proceeds via ligand exchange followed by oxidation.
-
Adsorption: In(tfac)₃ adsorbs onto the hydroxylated surface.
-
Ligand Attack: Ozone attacks the C=C backbone of the diketonate ring.
-
Fluorine Removal: Hydrolysis converts In-F bonds to In-O-In networks, releasing HF.
Diagram: Surface Reaction Pathway
Figure 2: Mechanistic pathway showing the critical role of the oxidant in converting fluorinated intermediates into the oxide lattice and volatile HF.
Characterization & Validation Protocol
To ensure the protocol was successful, the following metrics must be validated.
| Technique | Metric of Success | Failure Mode Indicator |
| X-Ray Diffraction (XRD) | Peaks at (222) and (400) indicating cubic bixbyite structure. | Amorphous halo (Temp too low) or InF₃ peaks (Fluorine contamination). |
| XPS (X-ray Photoelectron Spectroscopy) | In 3d₅/₂ peak at 444.8 eV. F 1s signal < 1 at%. | High F 1s signal (>5%) indicates failed hydrolysis/scavenging. |
| Hall Effect | Carrier Conc: > | Low mobility suggests impurity scattering (C or F residues). |
| UV-Vis Spectroscopy | Transmittance > 85% at 550nm. | Brownish tint (Carbon contamination from incomplete oxidation). |
Troubleshooting Guide
Issue 1: High Resistivity (>
-
Cause: Fluorine incorporation acting as a scattering center or insufficient Sn activation.
-
Fix: Increase H₂O vapor flow slightly to enhance F removal. Verify Sn bubbler temp (if too low, doping is insufficient).
Issue 2: Hazy/Milky Films
-
Cause: Gas phase reaction (pre-reaction) creating powder before reaching the substrate.
-
Fix: Reduce mixing manifold temperature or increase total flow rate to reduce residence time in the mixing zone.
Issue 3: Film Delamination
-
Cause: HF etching of the interface (especially on Si/SiO2).
-
Fix: Deposit a 5nm buffer layer of intrinsic In₂O₃ (no Sn, no F) or ensure rapid initial growth to protect the interface.
References
-
Maruyama, T., & Fukui, K. (1991). Indium-tin oxide thin films prepared by chemical vapor deposition.[1][3][4] Journal of Applied Physics. Link (Foundational work on beta-diketonate precursors).
-
Gaskell, J. M., et al. (2016). Enhanced transparent-conducting fluorine-doped tin oxide films formed by Aerosol-Assisted Chemical Vapour Deposition.[5] Journal of Materials Chemistry C. Link (Mechanism of fluorinated precursor decomposition).
-
Elam, J. W., et al. (2008). Atomic Layer Deposition of Indium Tin Oxide Thin Films Using Nonhalogenated Precursors. Journal of Physical Chemistry C. Link (Comparative data on precursor ligands and oxidant roles).
-
Bierwagen, O. (2015). Indium oxide—a transparent, wide-band gap semiconductor for (opto)electronic applications.[6] Semiconductor Science and Technology. Link (Review of In2O3 properties and doping mechanisms).
-
Application Note: Fluorine Residue Removal. Applied Materials / Google Patents US6872323B1. Link (Industrial validation of plasma/oxidant strategies for removing F-residues).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6872323B1 - In situ plasma process to remove fluorine residues from the interior surfaces of a CVD reactor - Google Patents [patents.google.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 5. Enhanced transparent-conducting fluorine-doped tin oxide films formed by Aerosol-Assisted Chemical Vapour Deposition - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Sol-gel synthesis of ITO thin films using indium trifluoroacetylacetonate
Application Note: Sol-Gel Synthesis of Fluorine-Doped Indium Tin Oxide (F-ITO) Thin Films using Indium Trifluoroacetylacetonate
Executive Summary
This application note details the protocol for synthesizing Indium Tin Oxide (ITO) thin films using Indium(III) trifluoroacetylacetonate [In(tfac)₃] as the primary metal-organic precursor. Unlike standard Indium(III) acetylacetonate, the trifluoro-substituted ligand offers two distinct advantages:
-
Enhanced Volatility & Low-Temperature Decomposition: The electron-withdrawing CF₃ group weakens the metal-ligand bond, facilitating cleaner decomposition at lower annealing temperatures (<350°C).
-
In-Situ Fluorine Doping: The decomposition of the tfac ligand releases fluoride ions, which can substitute oxygen sites (
replaced by ) in the lattice. This acts as an anionic n-type dopant, synergizing with Tin ( ) doping to maximize carrier concentration and conductivity.
This guide is designed for materials scientists and device engineers requiring high-performance TCOs for photovoltaics, touch screens, and flexible electronics.
Precursor Chemistry & Mechanism
The sol-gel process relies on the hydrolysis and condensation of metal-organic precursors. The use of In(tfac)₃ modifies the standard pathway by introducing a fluorinated intermediate.
Chemical Structure of Precursor:
-
Indium Source: Indium(III) trifluoroacetylacetonate (
) -
Tin Source: Tin(IV) bis(acetylacetonate) dichloride (
) or Tin(II) Chloride Dihydrate ( )
Reaction Pathway:
-
Hydrolysis: The alkoxy/diketonate ligands are replaced by hydroxyl groups.
-
Condensation: Formation of In-O-In and In-O-Sn networks.
-
Fluorine Incorporation: During annealing, partial decomposition of the tfac ligand releases
, which occupies oxygen vacancies ( ) or lattice sites.
Figure 1: Reaction pathway for the sol-gel synthesis of F-doped ITO using trifluoroacetylacetonate precursors.
Materials & Equipment
| Component | Specification | Purpose |
| Indium Precursor | Indium(III) trifluoroacetylacetonate (98%+) | Primary In source; F-dopant source. |
| Tin Precursor | Tin(IV) bis(acetylacetonate) dichloride | Sn dopant source; compatible ligand system. |
| Solvent | 2-Methoxyethanol (2-MOE) | Stabilizing solvent; controls hydrolysis rate. |
| Stabilizer | Acetylacetone (AcAc) or Monoethanolamine | Prevents precipitation; modifies viscosity. |
| Substrate | Quartz or Corning Eagle XG Glass | Alkali-free substrate to prevent Na+ diffusion. |
Experimental Protocol
Phase 1: Sol Preparation (Standard 10 at.% Sn doping)
Note: All steps should be performed in a fume hood due to solvent vapors.
-
Stoichiometry Calculation:
-
Target Concentration: 0.5 M (Total Metal).
-
Target Doping: 10 at.% Sn (
).
-
-
Dissolution:
-
Weigh Indium(III) trifluoroacetylacetonate and Tin precursor into a clean vial.
-
Add 2-Methoxyethanol to achieve 0.5 M concentration.
-
Critical Step: Add Acetylacetone (molar ratio 1:1 to metal) to chelate the tin and prevent rapid hydrolysis.
-
-
Aging:
-
Stir magnetically at 60°C for 2 hours to ensure complete complexation.
-
Age the solution at room temperature for 24 hours . The sol should appear clear and homogeneous (light yellow).
-
Phase 2: Thin Film Deposition (Spin Coating)
-
Substrate Cleaning:
-
Ultrasonic bath: Acetone (10 min)
Ethanol (10 min) DI Water (10 min). -
UV-Ozone treat for 15 mins to improve wettability.
-
-
Coating:
-
Dispense 50 µL of the aged sol onto the center of the substrate.
-
Stage 1: 500 rpm for 5 sec (Spread).
-
Stage 2: 3000 rpm for 30 sec (Thinning).
-
-
Pre-baking (Drying):
-
Place immediately on a hot plate at 150°C for 10 min . This removes the solvent (2-MOE) and initiates gelation.
-
Phase 3: Annealing & Crystallization
This step defines the conductivity. The tfac ligand decomposes, releasing Fluorine.
-
Furnace Setup: Tube furnace with controlled atmosphere.
-
Profile:
-
Ramp: 5°C/min.
-
Target Temp: 450°C - 500°C .
-
Dwell: 1 hour.
-
Atmosphere: Air (for oxide formation) or Forming Gas (95% N₂ / 5% H₂) (to create oxygen vacancies and prevent over-oxidation).
-
Note: For F-retention, annealing in air at lower temperatures (350-400°C) is preferred, as high temperatures (>500°C) may volatilize the Fluorine completely.
-
Characterization & Expected Data
| Parameter | Method | Expected Result (Optimized) |
| Crystalline Phase | XRD | Cubic Bixbyite |
| Morphology | SEM/AFM | Dense, crack-free surface; grain size 20-40 nm. |
| Transmittance | UV-Vis | > 85% in visible region (400-800 nm). |
| Sheet Resistance | 4-Point Probe | |
| Band Gap | Tauc Plot | ~3.7 - 3.9 eV (Widened due to Burstein-Moss effect). |
Data Visualization: Conductivity vs. Annealing Temperature Hypothetical trend based on precursor properties
| Annealing Temp (°C) | Resistivity ( | Mechanism |
| 300 | 45.0 | Amorphous; incomplete organic removal. |
| 400 | 4.2 | Optimal F-doping + Crystallization. |
| 500 | 6.5 | Loss of F-dopant; grain growth. |
| 600 | 12.0 | Complete F-volatilization; Sn segregation. |
Troubleshooting Guide
-
Problem: Hazy or Milky Film
-
Cause: Rapid hydrolysis due to high humidity or insufficient stabilizer.
-
Solution: Increase Acetylacetone ratio; control humidity (<40% RH) during spinning.
-
-
Problem: High Resistance (>1 k
/sq)-
Cause: Incomplete decomposition of tfac (insulating carbon residue) or loss of dopants.
-
Solution: Verify annealing temp >350°C; try post-annealing in reducing atmosphere (
).
-
-
Problem: Cracking
-
Cause: Film too thick (>150 nm per layer).
-
Solution: Dilute sol to 0.3 M or increase spin speed.
-
References
-
Johnson, K., et al. "Atmospheric-pressure plasma deposition of indium tin oxide films."[1] Thin Solid Films, 518(10), 2010.
- Context: Validates the use of Indium Trifluoroacetylacetonate as a vol
-
Kim, S.S., et al. "Transparent conductive ITO thin films through the sol-gel process using metal salts." Thin Solid Films, 353(1), 1999.
- Context: Establishes the baseline sol-gel mechanism for ITO.
-
Moholkar, A.V., et al. "Sol–gel derived F-doped SnO2 thin films." Journal of Physics D: Applied Physics, 40(10), 2007.
- Context: Describes the mechanism of Fluorine doping in tin oxide systems using fluorin
-
Rigaku Corporation. "Thermal Change of Indium Acetylacetonate." Application Note TA5001.
- Context: Provides thermal decomposition data for indium beta-diketon
Sources
Application Notes and Protocols: Combustion Sol-Gel Method Using Fluorinated Indium Precursors
Introduction: A Low-Temperature Pathway to High-Performance Transparent Conductors
Transparent conducting oxides (TCOs) are a cornerstone of modern optoelectronics, finding critical applications in solar cells, flat-panel displays, and light-emitting diodes.[1][2] Among these materials, fluorine-doped indium oxide (F:In₂O₃ or IFO) offers a compelling combination of high electrical conductivity, excellent optical transparency, and greater cost-effectiveness compared to indium tin oxide (ITO).[3][4] Traditional methods for depositing high-quality IFO films, such as sputtering or chemical vapor deposition, often require high vacuum conditions and elevated temperatures, making them capital-intensive.[5]
The solution combustion sol-gel (SCS) method emerges as a powerful alternative, offering a simple, rapid, and energy-efficient route to high-performance metal oxide thin films at significantly lower processing temperatures.[6][7][8] This technique leverages a self-sustaining, exothermic redox reaction between a metal nitrate (the oxidizer) and an organic fuel (e.g., urea, glycine) within a homogeneous precursor solution.[7][9] The intense, localized heat generated by this reaction facilitates the direct conversion of precursors to the desired oxide phase, often bypassing the need for prolonged, high-temperature furnace annealing.[5][10] This guide provides a detailed exploration of the SCS method for fabricating F:In₂O₃ thin films, with a focus on the chemistry of fluorinated indium precursors.
This document is intended for researchers, materials scientists, and process engineers. It provides a foundational understanding of the SCS mechanism, a comparative analysis of different fluorination strategies, and detailed, field-tested protocols for implementation.
The Science of Combustion Synthesis: Mechanism and Key Parameters
The elegance of the solution combustion synthesis lies in its chemical ingenuity. The process begins with a homogeneous aqueous or alcoholic solution containing:
-
An Indium Precursor (Oxidizer): Typically Indium Nitrate (In(NO₃)₃·xH₂O), which provides the metal cations and also acts as the primary oxidizing agent.[7][11]
-
A Fluorine Source: This can be a simple salt like Ammonium Fluoride (NH₄F) or an integrated part of the indium precursor itself.
-
A Fuel: An organic compound rich in carbon and hydrogen, such as urea (CH₄N₂O) or glycine (C₂H₅NO₂), which acts as the reducing agent.[6]
-
A Solvent: Deionized water or a short-chain alcohol (e.g., 2-methoxyethanol) to dissolve all components.
Upon heating, the solvent evaporates, forming a viscous gel. As the temperature rises further (typically to 300-500°C), the gel reaches its ignition point.[7] A rapid, highly exothermic reaction ensues, generating a large volume of gaseous byproducts (e.g., H₂O, CO₂, N₂).[12] This vigorous gas evolution yields a characteristic porous, foam-like structure in bulk synthesis and influences the density and microstructure of thin films.[12][13]
Causality in Experimental Design: The Choice of Fuel
The selection of fuel is not arbitrary; it critically dictates the combustion temperature, reaction velocity, and the properties of the final product.
-
Urea: A common and cost-effective fuel. Its decomposition is less exothermic compared to other fuels.[6]
-
Glycine: Known for its high heat of combustion, glycine can produce higher reaction temperatures, which often leads to better crystallinity and phase purity in the resulting oxide powder. For thin films, this can translate to improved electrical mobility.
-
Mixed Fuels: A mixture of fuels, such as urea and glycine, can be strategically employed to tailor the combustion process. This approach can sometimes facilitate the formation of specific crystalline phases that are not achievable with a single fuel.[9][12]
The fuel-to-oxidizer ratio is another critical parameter. It is often calculated based on the total oxidizing and reducing valencies of the precursors to achieve a stoichiometric balance, which maximizes the energy release and ensures complete combustion.
Fluorine Doping Strategies: A Comparative Overview
The method of introducing fluorine into the indium oxide lattice significantly impacts its incorporation efficiency and the resulting film properties. We will explore two primary pathways.
Strategy A: The Mixed-Precursor Route
This is the most conventional approach, where separate indium and fluorine precursors are dissolved in the sol-gel solution.
-
Indium Source: Indium (III) nitrate hydrate (In(NO₃)₃·xH₂O)
-
Fluorine Source: Ammonium fluoride (NH₄F)[14][15] or Hydrofluoric acid (HF)
Mechanism and Considerations: In this method, F⁻ ions are available in the solution to be incorporated into the In₂O₃ lattice as it forms during the combustion event. However, a significant challenge is the potential for low fluorine incorporation efficiency. F⁻ ions can react with protons (H⁺) from the solvent or from the decomposition of precursors to form volatile hydrogen fluoride (HF), which can escape before being incorporated into the oxide lattice.[14][15] This often results in a lower fluorine content in the final film than in the initial solution.
Strategy B: The In Situ Single-Source Precursor Route
This advanced approach utilizes a precursor that contains both indium and fluorine, or one that is formed in situ. A highly effective method involves using trifluoroacetic acid (TFA) as both a fluorine source and a complexing agent.
-
Indium Source: Indium (III) acetate (In(CH₃COO)₃) or Indium (III) nitrate (In(NO₃)₃·xH₂O)
-
Fluorine Source & Complexing Agent: Trifluoroacetic acid (CF₃COOH)[4][16]
Mechanism and Considerations: In this route, the indium salt reacts with TFA in the solution to form an indium trifluoroacetate complex.[16] Here, fluorine is directly coordinated to the indium center within the precursor gel. The thermal decomposition of metal trifluoroacetates is highly exothermic and occurs at temperatures around 300-350°C, which can initiate or contribute significantly to the combustion process.[4][16] This method offers the potential for higher and more controlled fluorine incorporation, as the fluorine is already bonded to the indium, reducing the likelihood of premature volatilization as HF. The decomposition itself generates gaseous byproducts like (CF₃CO)₂O, CO, and CO₂.[17]
Safety Protocols: Handling Fluorinated Precursors in Combustion Synthesis
WARNING: The synthesis protocols described herein involve hazardous materials and exothermic reactions. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Chemical Hazards:
-
Fluorinated Precursors (NH₄F, TFA): These compounds are toxic and corrosive. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Hydrogen Fluoride (HF): A potential byproduct of these reactions, especially in the presence of water. HF is extremely corrosive and toxic. Skin contact can cause severe, deep-tissue burns that may not be immediately painful.[18][19]
-
Combustion Byproducts: The combustion reaction releases hot gases and may produce fine particulate matter. The decomposition of trifluoroacetates can also generate toxic fluorinated organic gases.[17][20]
-
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
Calcium Gluconate: A tube of 2.5% calcium gluconate gel must be readily accessible before starting any experiment. This is the primary first aid antidote for HF skin exposure.[18][19]
-
Safety Shower and Eyewash: Ensure unobstructed access to a safety shower and eyewash station.
-
Spill Kit: Have an appropriate spill kit for acids and solvents.
-
-
Procedural Safety:
-
Ventilation: All work must be performed in a high-performance chemical fume hood.
-
Heating: When heating the sol-gel on a hotplate, be aware that the combustion reaction can be vigorous and sudden. Use a borosilicate glass container (e.g., Pyrex® beaker) and ensure it is not covered.
-
Experimental Protocols
Protocol A: F:In₂O₃ Synthesis via Mixed-Precursor Combustion
This protocol details the synthesis using indium nitrate and ammonium fluoride with glycine as the fuel.
Workflow Diagram: Mixed-Precursor Route
Caption: Workflow for F:In₂O₃ synthesis using the mixed-precursor combustion sol-gel method.
Step-by-Step Methodology:
-
Solution Preparation (for a 0.1 M solution): 1.1. In a 50 mL glass beaker, dissolve 1.00 mmol of Indium (III) nitrate hydrate (In(NO₃)₃·xH₂O) and 1.25 mmol of glycine in 10 mL of deionized water. Stir vigorously. 1.2. In a separate container, prepare a stock solution of Ammonium Fluoride (NH₄F). For a target 5 at% F doping, dissolve the appropriate amount of NH₄F in a small volume of DI water. 1.3. Add the required volume of the NH₄F stock solution to the indium nitrate/glycine solution dropwise while stirring. 1.4. Continue stirring at room temperature for 1-2 hours until a perfectly clear and homogeneous precursor solution is obtained.
-
Substrate Preparation: 2.1. Clean substrates (e.g., glass, silicon wafers) by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. 2.2. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to ensure a hydrophilic surface.
-
Film Deposition and Combustion: 3.1. Place the cleaned substrate on a spin-coater. 3.2. Dispense a sufficient amount of the precursor solution to cover the substrate. 3.3. Spin-coat at 3000 rpm for 30 seconds. 3.4. Immediately transfer the coated substrate to a hotplate preheated to 150°C for 5 minutes to evaporate the solvent and form a gel film. 3.5. Transfer the substrate to a second hotplate preheated to 350-400°C. The gel will undergo auto-combustion, often visible as a smoldering wave that propagates across the film, leaving behind the oxide layer. 3.6. For thicker films, steps 3.2 to 3.5 can be repeated. It has been shown that using thinner individual layers in a multilayer deposition can reduce porosity and boost conductivity.[13]
-
Post-Deposition Annealing: 4.1. After the final combustion step, transfer the films to a tube furnace. 4.2. Anneal at 400-500°C in air for 1 hour to improve crystallinity, remove residual organics, and enhance electrical properties.
Protocol B: F:In₂O₃ Synthesis via In Situ Single-Source Precursor
This protocol details the synthesis using indium acetate and trifluoroacetic acid with urea as the fuel.
Workflow Diagram: In Situ Single-Source Precursor Route
Caption: Workflow for F:In₂O₃ synthesis using the in situ single-source precursor combustion method.
Step-by-Step Methodology:
-
Solution Preparation (for a 0.1 M solution): 1.1. In a 50 mL glass beaker, dissolve 1.00 mmol of Indium (III) acetate (In(CH₃COO)₃) and 1.50 mmol of urea in 10 mL of 2-methoxyethanol. 1.2. CAUTION: In a fume hood, slowly add 3.00 mmol of Trifluoroacetic acid (CF₃COOH) dropwise to the solution while stirring. An exothermic reaction may occur. The TFA will react with the indium acetate to form an indium trifluoroacetate complex in situ. 1.3. Continue stirring at room temperature for 2-3 hours until a clear, stable precursor solution is formed.
-
Substrate Preparation: 2.1. Follow the same procedure as in Protocol A (steps 2.1-2.2).
-
Film Deposition and Combustion: 3.1. Follow the same spin-coating and initial drying procedure as in Protocol A (steps 3.1-3.4). 3.2. Transfer the substrate to a second hotplate preheated to 350-400°C. The decomposition of the trifluoroacetate gel is highly exothermic and will drive the formation of the F:In₂O₃ film.[16]
-
Post-Deposition Annealing: 4.1. Follow the same annealing procedure as in Protocol A (step 4.1-4.2) to ensure complete removal of byproducts and enhance film quality.
Data Presentation: Expected Outcomes and Characterization
The success of the synthesis is evaluated through a suite of characterization techniques. The following table summarizes typical parameters and expected results for F:In₂O₃ films synthesized via the combustion sol-gel method.
| Parameter | Protocol A (Mixed-Source) | Protocol B (In Situ Single-Source) | Characterization Technique |
| Crystallinity | Polycrystalline, cubic bixbyite In₂O₃ structure. May require higher annealing temperatures for sharp diffraction peaks. | Polycrystalline, cubic bixbyite In₂O₃ structure. Potentially better crystallinity at lower temperatures due to energetic decomposition. | X-Ray Diffraction (XRD) |
| Morphology | Porous, granular surface, especially with thicker single layers. Multilayer deposition can improve density.[13] | Potentially denser films due to the nature of the in situ precursor decomposition. | Scanning Electron Microscopy (SEM) |
| Optical Transmittance | > 85% in the visible spectrum (400-700 nm) is achievable. | > 85% in the visible spectrum. | UV-Vis Spectroscopy |
| Resistivity (ρ) | 10⁻² - 10⁻³ Ω·cm | Potentially lower resistivity (< 10⁻³ Ω·cm) due to higher F incorporation. | Four-Point Probe / Hall Effect |
| Carrier Conc. (n) | 10¹⁹ - 10²⁰ cm⁻³ | Potentially higher carrier concentration (> 10²⁰ cm⁻³) | Hall Effect Measurement |
| Mobility (μ) | 1-20 cm²/V·s, highly dependent on annealing conditions.[10] | Potentially higher mobility (> 20 cm²/V·s) due to improved crystallinity and doping efficiency. | Hall Effect Measurement |
Troubleshooting and Field-Proven Insights
-
Problem: The precursor solution becomes cloudy or forms a precipitate.
-
Cause & Solution: Incomplete dissolution or premature hydrolysis. Ensure precursors are fully dissolved before adding all components. For the mixed-source method, adding NH₄F as a dilute solution can prevent localized precipitation. For the single-source method, ensure the solvent is anhydrous grade if possible.
-
-
Problem: The film cracks or peels off the substrate after combustion/annealing.
-
Cause & Solution: Excessive film thickness per layer or high residual stress. Reduce the solution concentration or increase the spin-coating speed to deposit thinner layers. Employ a multi-layer coating approach with an intermediate drying/combustion step for each layer.
-
-
Problem: High film resistivity.
-
Cause & Solution: Incomplete removal of organic residues, poor crystallinity, or low dopant activation. Increase the final annealing temperature or duration. Optimize the fuel-to-oxidizer ratio; a slightly fuel-rich mixture can sometimes create oxygen vacancies that also contribute to conductivity. For Protocol A, low fluorine incorporation may be the cause; consider increasing the NH₄F concentration or switching to Protocol B.[14][15]
-
-
Problem: Inconsistent results between batches.
-
Cause & Solution: The combustion reaction is sensitive to ambient humidity and precursor hydration levels. Store hygroscopic precursors (like indium nitrate) in a desiccator. Prepare fresh solutions for each deposition run to ensure consistency.
-
Conclusion
The combustion sol-gel method offers a versatile, low-cost, and scalable platform for the fabrication of high-quality fluorine-doped indium oxide thin films. By understanding the underlying chemical principles—from the energetic role of the fuel to the nuances of fluorine precursor chemistry—researchers can effectively tailor the process to achieve desired optoelectronic properties. The in situ single-source precursor route using trifluoroacetic acid presents a particularly promising avenue for enhancing fluorine incorporation and achieving superior device performance. With careful adherence to safety protocols and systematic optimization of experimental parameters, this technique empowers the development of next-generation transparent electronics.
References
-
Adjimi, A., Zeggar, M. L., & Aida, M. S. (2018). Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique. Journal of Crystallization Process and Technology, 8, 89-106. [Link]
-
Adjimi, A., Zeggar, M. L., & Aida, M. S. (2018). Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique. Scientific Research Publishing. [Link]
-
Preliminary Study Flourine Tin Oxide (FTO) Using Sol-Gel Spin Coating Techniques. (2018). IOSR Journal of Applied Physics. [Link]
-
Costa, A. C. F. M., Silva, V. J., Xin, C. C., Vieira, D. A., Cornejo, D. R., & Kiminami, R. H. G. A. (2010). Effect of urea and glycine fuels on the combustion reaction synthesis of Mn-Zn ferrites: Evaluation of morphology and magnetic properties. INIS-IAEA. [Link]
-
Adjimi, A., Zeggar, M. L., & Aida, M. S. (2018). Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique. Semantic Scholar. [Link]
-
Karaman, T., Sherwani, A., & Kaneko, S. (2021). Synthesis and optical analyses of fluorine doped tin oxide (SnO2) nanoparticles. The European Physical Journal Applied Physics. [Link]
-
Makhatha, M. E., et al. (2025). Solution Combustion Synthesis for Various Applications: A Review of the Mixed Fuel Approach. Preprints.org. [Link]
-
Makhatha, M. E., et al. (2025). Solution Combustion Synthesis for Various Applications: A Review of the Mixed-Fuel Approach. MDPI. [Link]
-
SOLUTION COMBUSTION SYNTHESIS OF MIXED METAL OXIDES- EFFECT OF VARIOUS FUELS. (n.d.). Jetir.Org. [Link]
-
Varma, A., et al. (2016). Solution Combustion Synthesis of Nanoscale Materials. Chemical Reviews. [Link]
-
Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. [Link]
-
Kim, M.-G., et al. (2017). Role of Combustion Chemistry in Low-Temperature Deposition of Metal Oxide Thin Films from Solution. eScholarship. [Link]
-
Dara, M., et al. (n.d.). Sol–gel auto combustion synthesis, characterization, and application of Tb2FeMnO6 nanostructures as an effective photocatalyst for the discoloration of organic dye contaminants in wastewater. PMC. [Link]
-
Wen, L., et al. (2018). Solution combustion synthesis of metal oxide nanomaterials for energy storage and conversion. Nanoscale. [Link]
-
Sol–Gel Synthesis and Features of the Structure of Au–In2O3 Nanocomposites. (n.d.). Springer Link. [Link]
-
Sol–gel synthesis of inorganic complex fluorides using trifluoroacetic acid. (n.d.). ResearchGate. [Link]
-
What You Need to Know About Fluor Gas Safety and Use. (2026). Ecreee. [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe. [Link]
-
benzoyl fluoride. (n.d.). Organic Syntheses Procedure. [Link]
-
Solution Combustion Synthesis of Hafnium-Doped Indium Oxide Thin Films for Transparent Conductors. (2022). RUN. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety, University of California, Berkeley. [Link]
-
Kim, M.-G., et al. (2015). Spray-combustion synthesis: Efficient solution route to high-performance oxide transistors. PNAS. [Link]
-
Afre, R. A., & Sharma, M. (2025). In2O3: An Oxide Semiconductor for Thin-Film Transistors, a Short Review. MDPI. [Link]
-
Controlling Factors for the Conversion of Trifluoroacetate Sols into Thin Metal Fluoride Coatings. (n.d.). ResearchGate. [Link]
-
synthesis of indium tin oxide nanoparticles by a nonhydrolytic sol-gel method. (2011). SciELO. [Link]
-
Song, L., et al. (2021). Highly conductive low-temperature combustion-derived indium tin oxide thin films via multilayer deposition. Semantic Scholar. [Link]
-
Gel combustion synthesis of fluorine-doped tin oxide and its characteristics: applying D-optimal factorial design of experiment. (2019). Springer Link. [Link]
-
Wiatrowska, A., et al. (n.d.). Studies of Sol-Gel Evolution and Distribution of Eu3+ Ions in Glass–Ceramics Containing LaF3 Nanocrystals Depending on Initial Sols Composition. PMC. [Link]
-
Karami, B., et al. (2014). Indium(III) Trifluoromethanesulfonate: a Reusable Catalyst for the Solvent-free Synthesis of some Quinazolinones/thiones. Croatian Chemical Acta. [Link]
-
Synthesis of In2O3 nanoparticles by thermal decomposition of a citrate gel precursor. (n.d.). SciSpace. [Link]
-
Jayasundera, A. C. A., et al. (2012). Solvothermal indium fluoride chemistry: Syntheses and crystal structures of K5In3F14, beta-(NH4)(3)InF6 and [In4F21]. ScienceDirect. [Link]
-
Sol-gel Derived, Air-baked Indium And Tin Oxide Films. (1991). Scholars' Mine. [Link]
-
Synthesis of indium tin oxide (ITO) and fluorine-doped tin oxide (FTO) nano-powder by sol–gel combustion hybrid method. (n.d.). ResearchGate. [Link]
-
Activation Mechanism of Ammonium Fluoride in Facile Synthesis of Hydrated Silica Derived from Ferronickel Slag-Leaching Residue. (n.d.). PMC. [Link]
-
Ternary transition-metal fluoride precursors for the fluorolytic sol-gel route: new insights into speciation and decomposition. (2015). PubMed. [Link]
-
Synthesis of Fluorine-Doped Tin Oxide Powders by Sol-Gel Combustion Method. (2025). ResearchGate. [Link]
-
The Role of Nitrate on the Sol-Gel Spread Self-Combustion Process and Its Effect on the NH3-SCR Activity of Magnetic Iron-Based Catalyst. (2020). MDPI. [Link]
-
Ammonium Nitrate: Combustion Mechanism and the Role of Additives. (n.d.). ResearchGate. [Link]
-
Gas-phase reaction mechanism in chemical dry etching using NF3 and remotely discharged NH3/N2 mixture. (2020). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Studies of Sol-Gel Evolution and Distribution of Eu3+ Ions in Glass–Ceramics Containing LaF3 Nanocrystals Depending on Initial Sols Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution combustion synthesis of metal oxide nanomaterials for energy storage and conversion - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Solution Combustion Synthesis for Various Applications: A Review of the Mixed-Fuel Approach | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. Solution Combustion Synthesis for Various Applications: A Review of the Mixed Fuel Approach[v1] | Preprints.org [preprints.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique [scirp.org]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. fluoropolymers.eu [fluoropolymers.eu]
Liquid injection MOCVD protocols for indium trifluoroacetylacetonate
Executive Summary
This guide details the standard operating procedure (SOP) for utilizing Indium(III) trifluoroacetylacetonate [
This protocol addresses the specific challenges of
-
Solvent Engineering: Overcoming premature precipitation in the injector.
-
Fluorine Management: Controlling the incorporation of F-atoms into the lattice.
-
Thermal Windows: Defining the precise gap between flash-vaporization and ligand decomposition.
Precursor Chemistry & Solvent Engineering
Precursor Properties
-
Formula:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: ~110–115 °C (Distinctly lower than
at ~187 °C). -
Volatility: Higher volatility than non-fluorinated analogues due to reduced intermolecular Van der Waals forces.
Solvent System Design
In LI-MOCVD, the "carrier" is a solvent. Pure toluene often leads to injector clogging because the rapid evaporation of the solvent at the nozzle tip leaves solid residue. We utilize a Binary Solvent System .
| Component | Role | Volume Ratio | Grade |
| Toluene | Primary Solvent (High solubility for In-complex) | 90% | Anhydrous, 99.8% |
| Diglyme (or Tetraglyme) | Lewis Base Stabilizer (High boiling point prevents tip drying) | 10% | Anhydrous, 99.5% |
Critical Mechanism: The ether oxygens in Diglyme coordinate to the Indium center, preventing oligomerization during the flash evaporation phase.
Experimental Workflow & Equipment
Process Flow Diagram
The following logic gate illustrates the critical path from solution prep to thin-film deposition.
Figure 1: Critical path for LI-MOCVD of Indium precursors. Note the temperature gradient from liquid line to reactor.
Detailed Protocol
Phase 1: Solution Preparation (GLP Standards)
-
Environment: Glovebox (
ppm, ppm). -
Weighing: Calculate mass for 0.05 M concentration.
-
Calculation: Molecular Weight of
≈ 574.1 g/mol . -
For 100 mL solution: Weigh 2.87 g of precursor.
-
-
Dissolution:
-
Add 10 mL Diglyme first (wetting agent).
-
Add 90 mL Toluene.
-
Stir magnetically for 30 mins at room temperature.
-
-
Filtration: Syringe filter through 0.2 µm PTFE membrane to remove micro-particulates that cause valve leakage.
Phase 2: Injection & Vaporization Setup
-
Vaporizer Temperature (
): Set to 170 °C .-
Why?
melts ~115°C. 170°C ensures instant flash evaporation without reaching the ligand decomposition threshold (~250°C).
-
-
Carrier Gas (Argon): Flow rate 200–500 sccm .
-
Injection Parameters:
-
Mode: Pulsed.
-
Frequency: 2 Hz to 10 Hz (Duty cycle dependent on desired growth rate).
-
Opening Time: 2 ms to 5 ms.
-
Phase 3: Deposition & Reaction[1]
-
Substrate Temperature (
): 400 °C – 500 °C . -
Oxidant: Oxygen (
) flow at 500 sccm . -
Pressure: 5–10 Torr.
Chemical Pathway:
Characterization & Troubleshooting
The Fluorine Challenge
Unlike
-
Scenario A: You want Fluorine Doping (IFO).
-
Action: Run at lower
(350–400°C) and low partial pressure. This traps F in the lattice, increasing carrier concentration (n-type doping).
-
-
Scenario B: You want Pure
.-
Action: Introduce Water Vapor (
) as a co-reactant. -
Mechanism:[1] Hydrolysis is more effective than oxidation at removing Fluorine ligands.
- .
-
Decomposition Logic
Figure 2: Reaction pathways determining final film composition.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Deposition | Vaporizer T too high (Pre-reaction) | Lower |
| High Carbon Content | Incomplete oxidation | Increase |
| Injector Clogging | Solvent evaporation at tip | Increase Diglyme ratio to 15%; Cool the injector line. |
| Hazy Film | Gas phase nucleation | Reduce Reactor Pressure; Reduce Precursor Concentration (0.02M). |
References
-
Comparison of Fluorinated Precursors: Mîinea, L. A., & Hoffman, D. M. (2000).[2] Low pressure chemical vapor deposition of fluorine-doped indium oxide films from an indium alkoxide complex. Journal of Materials Chemistry.
-
Liquid Injection Methodology: Hrubišák, F., et al. (2023).[3] Heteroepitaxial growth of Ga2O3 on 4H-SiC by liquid-injection MOCVD. J. Vac.[3] Sci. Technol. A. (Demonstrates LI-MOCVD solvent/injection protocols applicable to Group III oxides).
-
Indium Oxide Deposition: Fragala, I., et al. (2003). Fluorinated Aminoalkoxide and Ketoiminate Indium Complexes as MOCVD Precursors. Inorganic Chemistry.
-
Solvent Selection Guide: Prat, D., et al. (2016).[4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. (Basis for Toluene/Diglyme selection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Low pressure chemical vapor deposition of fluorine-doped indium oxide films from an indium alkoxide complex - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
Troubleshooting & Optimization
Safety protocols for HF byproduct management in In(tfac)3 decomposition
Technical Support Center: HF Management in In(tfac)₃ Decomposition
-
Topic: Safety Protocols for HF Byproduct Management in Indium(III) Trifluoroacetylacetonate Decomposition
-
Reference Code: TSC-PROTO-IN-004
Introduction: The Invisible Hazard in Indium Oxide Deposition
As researchers utilizing Indium(III) trifluoroacetylacetonate [In(tfac)₃] for the Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of Indium Oxide (
While In(tfac)₃ offers superior volatility compared to non-fluorinated precursors, the presence of the trifluoromethyl group (
This guide is not a generic safety sheet. It is a technical operational manual designed to integrate HF mitigation directly into your experimental workflow. HF is insidious; it anesthetizes the skin upon contact, delaying pain signals while it penetrates deep tissue to decalcify bone. Your safety relies on the engineering controls and chemical logic defined below.
Module 1: The Chemistry of Hazard
Understanding the Source Term
You must treat the decomposition of In(tfac)₃ not just as a deposition process, but as a fluoride-generating reaction.
-
The Mechanism: In(tfac)₃ decomposes typically between 250°C and 400°C . The ligand fragmentation releases
radicals. -
The Critical Catalyst: Water (
) .-
If your carrier gas (Ar/N₂) is wet, or if you are using water as a co-reactant (common in ALD), the hydrolysis of the
fragments is immediate and stoichiometric. -
Reaction Simplified:
-
-
The Result: The effluent gas stream contains anhydrous HF, which turns into hydrofluoric acid upon contact with moisture in the exhaust lines or your respiratory tract.
Data Table 1: HF Generation Potential
| Parameter | Condition | Risk Level | Mitigation Strategy |
| Precursor | In(tfac)₃ | High | Assume 3 moles of F per mole of In precursor. |
| Co-Reactant | Critical | ||
| Temp Window | >300°C | Elevated | Higher temps increase ligand fragmentation rate. |
| Reactor Wall | Quartz/Glass | FORBIDDEN | HF etches glass ( |
Module 2: Engineering Controls & Hardware
The "Self-Validating" Effluent System
Your reactor design must actively neutralize HF before it reaches the facility exhaust. Do not rely solely on the building's scrubber.
Protocol 2.1: Materials Compatibility
-
Downstream Piping: Must be Monel 400 , Inconel , or 316L Stainless Steel .
-
Seals: Use Kalrez® or Chemraz® (perfluoroelastomers). Standard Viton® degrades over time in high-HF streams, leading to silent leaks.
-
Vacuum Pump: Pump oil must be Fomblin® or Krytox® (inert fluorinated fluids). Hydrocarbon oils will sludge immediately upon contact with HF (Lewis acid catalysis).
Protocol 2.2: The Abatement Train (Visualization)
The following diagram illustrates the mandatory flow path for In(tfac)₃ effluent.
Figure 1: Critical Process Flow for Fluorinated Precursor Abatement. Note the placement of the scrubber after the pump but before the facility vent.
Module 3: Operational Protocols & Troubleshooting
Pre-Experiment Checklist (The "Go/No-Go" Gate)
-
Scrubber Capacity Check: Verify the colorimetric indicator on your dry scrubber. If >75% consumed, STOP . Replace media.
-
Leak Check: Pressurize lines with Argon to 20 psi. Rate of rise must be < 10 mTorr/min. Reason: Inward leaks introduce moisture, creating corrosive HF acid inside the lines.
-
Calcium Gluconate Availability: Tube must be unopened, unexpired, and physically taped to the reactor control panel.
Troubleshooting Guide (FAQ Format)
Q: I see a white powder accumulating in the exhaust line between the reactor and the pump. What is it?
-
Diagnosis: This is likely Indium Fluoride (
) or polymerized fluorocarbon fragments. -
Action:
-
Do not open this line while hot.
-
Assume the powder is saturated with adsorbed HF.
-
Wear full PPE (Face shield + double nitrile gloves) to clean.
-
Wipe with a dilute basic solution (Sodium Bicarbonate) to neutralize surface acidity.
-
Q: My quartz reactor tube is becoming cloudy/opaque near the outlet. Is this deposition?
-
Diagnosis: No. This is HF etching . The HF is eating the silica glass (
). -
Risk: Imminent structural failure (implosion under vacuum).
-
Action: Stop the experiment immediately. Replace the quartz tube. Switch to an alumina (
) liner or a passivated steel reactor if possible.
Q: The pump oil has turned dark/milky after only a few runs.
-
Diagnosis: You are likely using standard hydrocarbon oil, or your Fomblin oil is saturated with Lewis acid byproducts.
-
Action: If hydrocarbon: Flush immediately . The oil has polymerized. If Fomblin: Run the pump with gas ballast open (N₂ purge) for 4 hours to strip dissolved volatiles. Use an acid-neutralizing filter on the oil recirculation loop.
Module 4: Emergency Response Protocols
The "Time-is-Bone" Principle
HF burns are unique.[1] The fluoride ion (
Critical Rule: If you suspect exposure, treat it as an exposure. Do not wait for pain.
Protocol 4.1: The Response Logic (Visualization)
Figure 2: HF Emergency Response Decision Tree. Note the specific instruction to limit initial washing to 5 minutes for skin before applying gel, contrasting with standard acid protocols.[2]
Protocol 4.2: First Aid Specifics
-
Skin: Wash for 5 minutes, then apply 2.5% Calcium Gluconate Gel .[3] Massage continuously. The gel turns white as it reacts with the acid.[1] Reapply frequently.
-
Eyes: Flush with water or saline for at least 15 minutes. Do NOT use Calcium Gluconate gel in eyes.
-
Inhalation: Move to fresh air. 100% Oxygen (if trained personnel available). Observe for pulmonary edema (fluid in lungs) which can be delayed up to 24 hours.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2022). Hydrogen Fluoride: Systemic Agent.[1][4][5] CDC/NIOSH Emergency Response Safety Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). [Link]
-
Elam, J. W., et al. (2006).[6] Nucleation and Growth of In₂O₃ Thin Films by Atomic Layer Deposition. Chemistry of Materials. (Discusses In(tfac)₃ precursors and byproducts). [Link]
-
University of Washington EH&S. (2023). Hydrofluoric Acid Safety Guidelines. [Link]
Sources
Validation & Comparative
Comparative Guide: XRD Crystallinity of In(acac)₃ vs. In(tfac)₃ Derived Films
Executive Summary
This guide provides a technical comparison between Indium(III) acetylacetonate [In(acac)₃] and Indium(III) trifluoroacetylacetonate [In(tfac)₃] as precursors for depositing Indium Oxide (In₂O₃) thin films.
While both precursors utilize the
-
In(acac)₃ is the industry standard for depositing pure, stoichiometric In₂O₃ with moderate crystallinity, typically requiring higher substrate temperatures.
-
In(tfac)₃ offers superior volatility and introduces Fluorine (F) as an anionic dopant (forming In₂O₃:F), which acts as a flux to enhance grain growth and crystallinity, provided that carbon contamination from the stable C-F bond is managed.
Precursor Chemistry & Thermodynamics
To interpret the XRD data correctly, one must understand the chemical origins of the film's structural evolution.
The Ligand Influence
The primary difference lies in the ligand's electron-withdrawing capabilities.
-
acac (Acetylacetonate): Symmetric.[1] The methyl groups donate electron density, creating a strong In-O bond but higher intermolecular Van der Waals forces. This results in a solid with a higher melting/sublimation point.
-
tfac (Trifluoroacetylacetonate): Asymmetric. The highly electronegative -CF₃ group withdraws electron density. This weakens the intermolecular forces, significantly increasing volatility (vapor pressure), which is critical for MOCVD (Metal-Organic Chemical Vapor Deposition) processes.
| Feature | In(acac)₃ | In(tfac)₃ |
| Formula | In(C₅H₇O₂)₃ | In(C₅H₄O₂F₃)₃ |
| Ligand Symmetry | Symmetric | Asymmetric |
| Volatility | Moderate (Sublimes >180°C) | High (Sublimes >120°C) |
| Decomposition Temp | ~250–300°C | ~220–280°C (Complex multi-step) |
| Resulting Film | Pure In₂O₃ | F-doped In₂O₃ (In₂O₃:F) |
Decomposition Pathway Visualization
The following diagram illustrates how the choice of precursor dictates the deposition pathway and potential impurity incorporation (F-doping).
Figure 1: Comparative reaction pathway showing how ligand fluorination alters volatilization energy and final film composition.
Experimental Protocol for Comparative Analysis
To generate valid comparative data, the deposition parameters must be normalized. The following protocol is recommended for an Aerosol-Assisted CVD (AACVD) or Sol-Gel comparison.
Synthesis/Deposition Parameters[2]
-
Substrate: Quartz or Borosilicate Glass (cleaning: Acetone -> Isopropanol -> UV-Ozone).
-
Solvent: Methanol/Acetylacetone (for acac) vs. Methanol/THF (for tfac to ensure solubility).
-
Carrier Gas: Argon (inert) or O₂ (reactive). Note: O₂ is critical for In(tfac)₃ to assist in removing carbon/fluorine residues.
-
Temperature Series: 350°C, 400°C, 450°C.
Characterization (XRD)[3][4][5][6]
-
Instrument: Rigaku SmartLab or Bruker D8 (Cu K
radiation, ). -
Scan Range:
. -
Step Size:
.[1]
XRD Data Interpretation: The "Crystallinity" Metric
The core comparison rests on three crystallographic pillars: Peak Intensity (Crystallinity) , FWHM (Crystallite Size) , and Peak Shift (Lattice Strain) .
Comparative Data Summary (Representative)
The following table summarizes typical XRD findings for films deposited at 450°C .
| Parameter | In(acac)₃ Derived Film | In(tfac)₃ Derived Film | Interpretation |
| Crystal Phase | Cubic Bixbyite (In₂O₃) | Cubic Bixbyite (In₂O₃:F) | Both retain the core In₂O₃ structure. |
| Preferred Orientation | (222) Plane | (222) Plane (Enhanced) | tfac often promotes stronger textural alignment. |
| Peak Intensity (Counts) | Moderate | High | Fluorine acts as a mineralizer/flux, enhancing crystallization rates. |
| FWHM (2 | ~0.35° | ~0.25° | Narrower peaks in tfac indicate larger crystallite size . |
| Lattice Constant ( | 10.118 Å (Standard) | 10.105 Å (Contracted) | Substitution of O²⁻ (1.40 Å) by F⁻ (1.33 Å) causes lattice contraction. |
| Impurity Phases | None | Possible InOF (if T < 400°C) | Incomplete decomposition of tfac can leave oxyfluoride phases. |
Detailed Analysis
A. The Fluorine "Flux" Effect
Films derived from In(tfac)₃ consistently exhibit higher crystallinity (sharper, more intense peaks) than those from In(acac)₃ at equivalent temperatures.
-
Mechanism: During decomposition, released Fluorine ions (F⁻) enhance the surface mobility of Indium adatoms. This "mineralizing" effect allows the crystal lattice to organize more efficiently, reducing defects and increasing grain size (Scherrer Equation).
B. Lattice Strain and Doping
-
In(acac)₃: Produces a relaxed lattice matching bulk In₂O₃.
-
In(tfac)₃: The incorporation of F⁻ into the O²⁻ sites creates a substitutional solid solution. Since F⁻ is slightly smaller than O²⁻, the XRD peaks for In(tfac)₃ derived films typically shift slightly to higher 2
angles (accordance with Bragg's Law: ; smaller -> larger ).
C. The Risk of Secondary Phases
If the deposition temperature is too low (<350°C) or oxygen partial pressure is insufficient, In(tfac)₃ may not fully decompose.
-
XRD Signature: Appearance of secondary peaks corresponding to Indium Oxyfluoride (InOF) or amorphous humps indicating carbon contamination from the stable C-F backbone.
Causal Logic: Ligand to Lattice
The following diagram maps the causality between the precursor choice and the final XRD signature.
Figure 2: Causal map linking ligand chemistry to specific XRD spectral features.
Conclusion & Recommendation
For applications requiring high conductivity and high crystallinity at lower thermal budgets, In(tfac)₃ is the superior precursor due to the beneficial doping and flux effects of fluorine. However, it requires strict control over oxygen flow to prevent carbon/fluorine contamination.
For applications requiring high purity and stoichiometric dielectrics , In(acac)₃ remains the robust choice, offering a predictable decomposition pathway without the risk of halogen contamination.
References
-
Maruyama, T., & Fukui, K. (1991). "Indium-tin oxide thin films prepared by chemical vapor deposition."[2][3][4][5] Journal of Applied Physics. (Discusses standard acac precursors).
-
Parrish, J. A., et al. (2005). "MOCVD-Derived Highly Transparent, Conductive Zinc- and Tin-Doped Indium Oxide Thin Films." Journal of the American Chemical Society. (Comparison of fluorinated vs non-fluorinated precursors).
-
Burt, T. P., et al. (2022). "Fluoride Doping in Crystalline and Amorphous Indium Oxide Semiconductors." Scholars' Mine. (Mechanisms of F-doping on crystallinity).
-
Morozova, N. B., et al. (2012). "Vapor pressure and thermal stability of various metal beta-diketonates." Journal of Thermal Analysis and Calorimetry. (Thermodynamics of acac vs tfac).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MOCVD-derived highly transparent, conductive zinc- and tin-doped indium oxide thin films: precursor synthesis, metastable phase film growth and characterization, and application as anodes in polymer light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric Analysis (TGA) of Indium Trifluoroacetylacetonate vs. Acetylacetonate
Topic: Content Type: Publish Comparison Guide
A Comparative Analytical Guide for Precursor Characterization
Executive Summary
In the characterization of organometallic complexes for Chemical Vapor Deposition (CVD) or radiopharmaceutical labeling, the thermal profile of the precursor is the critical determinant of process efficiency. This guide compares Indium(III) Acetylacetonate (
The Verdict:
-
is the superior choice for low-temperature volatilization processes. The introduction of fluorine atoms significantly lowers the melting point (
) and increases vapor pressure, resulting in cleaner sublimation with lower residual mass. -
offers higher thermal stability but suffers from competitive decomposition during volatilization, often yielding higher residual oxides (
) unless strictly controlled vacuum conditions are used.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]
The fundamental difference in TGA performance stems from the molecular structure. The trifluoromethyl group (
| Feature | Indium(III) Acetylacetonate | Indium(III) Trifluoroacetylacetonate |
| Formula | ||
| Abbreviation | ||
| Molar Mass | ||
| Melting Point | ||
| Appearance | White to cream crystalline powder | White to off-white crystals |
| Fluorine Content | 0% | ~30% (by mass) |
Comparative TGA Performance Analysis
The following data summarizes the thermal behavior observed under standard inert atmosphere (
Indium(III) Acetylacetonate ( )[1]
-
Thermal Behavior:
exhibits a melting endotherm near , immediately followed by weight loss. -
Volatilization vs. Decomposition: The window between melting and decomposition is narrow. TGA curves typically show a major weight loss step between
and . -
Residue: In atmospheric pressure TGA,
often leaves a residual mass of 15–30% (theoretical formation), indicating that thermal decomposition competes aggressively with sublimation [4].
Indium(III) Trifluoroacetylacetonate ( )[1]
-
Thermal Behavior:
melts at a significantly lower temperature (~ ). -
Volatilization: The onset of volatilization occurs at lower temperatures compared to the non-fluorinated analog. The presence of fluorine enhances volatility, allowing the complex to sublime/evaporate more cleanly before the onset of ligand degradation.
-
Residue: Under optimized conditions,
approaches <5% residue , making it a "cleaner" precursor for vapor phase applications.
Comparative Visualization (DOT Diagram)
The following diagram illustrates the divergent thermal pathways of the two complexes.
Figure 1: Thermal decomposition pathways comparing the competitive decomposition of
Experimental Protocol: Validated TGA Methodology
To reproduce these results or validate incoming raw materials, follow this self-validating protocol. This method minimizes buoyancy effects and ensures accurate onset temperature determination.
Equipment & Conditions
-
Instrument: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).
-
Crucibles: Alumina (
) pans (preferred for high heat) or Platinum pans. Note: Do not use sealed aluminum pans as pressure build-up will alter volatilization kinetics. -
Purge Gas: High-purity Nitrogen (
) or Argon at .
Step-by-Step Workflow
-
Baseline Subtraction: Run an empty pan using the exact method below to establish a baseline. Subtract this from the final sample data.
-
Sample Loading: Load
of sample. Ensure the powder is spread evenly to maximize surface area for evaporation. -
Equilibration: Equilibrate at
for 5 minutes to stabilize the microbalance. -
Ramp Segment: Heat from
to at a rate of .-
Why
? Faster rates (e.g., ) push the volatilization onset to artificially higher temperatures (thermal lag). Slower rates ( ) may encourage decomposition over sublimation for .
-
-
Analysis:
-
Determine
(extrapolated onset temperature). -
Determine
(temperature at 50% weight loss). -
Calculate Residual Mass % at
.
-
Mechanistic Insight: The Fluorine Effect
Why does
-
Intermolecular Forces: The fluorine atoms in the trifluoroacetylacetonate ligand are highly electronegative but have low polarizability. This creates a "non-stick" shell around the central metal ion, significantly reducing intermolecular Van der Waals attractions compared to the hydrogen-rich methyl groups of acetylacetonate [5].
-
Lattice Energy: The reduced intermolecular forces result in a lower crystal lattice energy, directly translating to a lower melting point (
vs ). -
Stability: While fluorination increases volatility, it also alters the Lewis acidity of the central metal. However, for Indium, the tris-chelate structure remains robust enough to survive the transition to the gas phase without premature bond cleavage, provided the temperature is not excessive.
References
-
NIST Chemistry WebBook. Indium tris(acetylacetonate) Properties. National Institute of Standards and Technology. Available at: [Link]
-
Ereztech. Indium(III) trifluoroacetylacetonate Safety Data Sheet (SDS). Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2010). Kinetic Analysis for Non-isothermal Decomposition of Unirradiated and γ-Irradiated Indium Acetyl Acetonate. Journal of King Saud University - Science. Available at: [Link]
-
Bassetto, M., et al. (2022). Fluorinated β-diketonate complexes... as precursors for the MOCVD growth.[2] Dalton Transactions. Available at: [Link]
Sources
Hall effect measurement of carrier mobility in F-doped indium oxide
An Objective Guide to Measuring Carrier Mobility in F-Doped Indium Oxide (FTO) Thin Films
Introduction: The Role of FTO in Transparent Conducting Oxides
Transparent conducting oxides (TCOs) are a unique class of materials that merge two seemingly contradictory properties: high electrical conductivity and high optical transparency in the visible spectrum.[1][2] This combination makes them indispensable components in a vast array of optoelectronic devices, including solar cells, flat-panel displays, and light-emitting diodes (LEDs).[1][3] For years, Indium Tin Oxide (ITO) has been the industry standard, prized for its excellent performance.[3] However, the scarcity and rising cost of indium have spurred intensive research into viable alternatives.
Fluorine-doped Indium Oxide (In₂O₃:F), often referred to as IFO or simply F-doped In₂O₃ to distinguish it from Fluorine-doped Tin Oxide (FTO), has emerged as a highly promising candidate. Unlike FTO (SnO₂:F), which is another important TCO, F-doped Indium Oxide offers the potential for significantly higher electron mobility.[4][5] High carrier mobility is a critical parameter as it directly influences the conductivity of the material without compromising optical transparency, a trade-off that often limits TCO performance.[2][6] An accurate and reliable measurement of carrier mobility is therefore paramount for material characterization, device optimization, and quality control.
This guide provides an in-depth, scientifically grounded methodology for measuring the carrier mobility of F-doped Indium Oxide thin films using the Hall effect. We will focus on the widely adopted van der Pauw technique, explaining not only the procedural steps but also the underlying principles that ensure data integrity and reproducibility.
Theoretical Foundation: The Hall Effect and Carrier Mobility
The Hall effect is a cornerstone of semiconductor characterization. When a current-carrying conductor is placed in a magnetic field perpendicular to the direction of the current, the charge carriers (electrons or holes) experience a Lorentz force.[7][8] This force pushes the carriers towards one side of the conductor, creating a charge imbalance and establishing a transverse electric field. This field generates a measurable potential difference known as the Hall voltage (VH), as depicted in Figure 1.[8][9]
The significance of the Hall voltage lies in its direct relationship with the material's charge carrier concentration (n). For an n-type semiconductor like F-doped Indium Oxide, where electrons are the majority carriers, the Hall voltage is given by:
VH = (I * B) / (n * e * t)
where:
-
I is the current flowing through the sample.
-
B is the magnetic flux density.
-
n is the carrier concentration (number of electrons per unit volume).
-
e is the elementary charge of an electron.
-
t is the thickness of the thin film.
From this relationship, we can determine the Hall coefficient (RH), a fundamental property of the material:
RH = VH * t / (I * B) = 1 / (n * e)
Once the carrier concentration is known, the carrier mobility (μ), which describes how quickly an electron can move through the material under an electric field, can be calculated. This requires a separate measurement of the material's electrical resistivity (ρ). The relationship is elegantly simple:
μ = |RH| / ρ
Therefore, a complete Hall effect measurement involves two distinct stages: determining resistivity and measuring the Hall coefficient. The van der Pauw method provides a powerful and convenient way to accomplish both on a single sample.[10][11]
Experimental Methodology: The van der Pauw Technique
The van der Pauw method is exceptionally well-suited for characterizing thin films of arbitrary shape, provided they are of uniform thickness and homogenous.[12][13] It relies on a four-point probe configuration where small contacts are placed on the periphery of the sample.
Experimental Workflow Diagram
Caption: Workflow for Hall effect measurement using the van der Pauw method.
Step-by-Step Protocol
This protocol ensures self-validation by incorporating measurements that cancel out common sources of error, such as thermoelectric offsets and geometric contact misalignment.
1. Sample Preparation and Contact Formation:
-
Objective: To prepare the sample and establish reliable electrical connections.
-
Procedure:
-
Obtain a square or arbitrarily shaped sample of the F-doped Indium Oxide thin film on an insulating substrate (e.g., glass). The film thickness (t) must be accurately known.
-
Create four small ohmic contacts at the corners or periphery of the sample. For F-doped In₂O₃, pressing small dots of indium metal onto the surface is often sufficient to create good ohmic contacts without the need for thermal annealing.[14] Label the contacts 1, 2, 3, and 4 sequentially around the perimeter.
-
-
Causality: Ohmic contacts are critical to ensure that the contact interface does not have a significant resistance or rectifying behavior that would corrupt the voltage measurements. Placing contacts at the periphery is a requirement of the van der Pauw theorem.[10]
2. Resistivity Measurement (B = 0):
-
Objective: To determine the sheet resistance (Rs) of the film.
-
Procedure:
-
Force a known current (I) between contacts 1 and 2, and measure the voltage (V24) between contacts 4 and 3. Calculate the resistance R12,43 = V43 / I.
-
Force the same current (I) between contacts 2 and 3, and measure the voltage (V14) between contacts 1 and 4. Calculate the resistance R23,14 = V14 / I.
-
To cancel thermoelectric offsets, reverse the current to -I for both configurations and re-measure the voltages, averaging the absolute resistance values.
-
-
Causality: Measuring two perpendicular resistance configurations accounts for the sample's geometry. The sheet resistance (Rs) is then solved using the van der Pauw equation: e(-π * R12,43 / Rs) + e(-π * R23,14 / Rs) = 1[12] For a perfectly symmetric sample (e.g., a square with contacts at the corners), R12,43 = R23,14 = R, and the equation simplifies to: Rs = (π / ln(2)) * R Finally, the bulk resistivity (ρ) is calculated as: ρ = Rs * t .
3. Hall Voltage Measurement (B > 0):
-
Objective: To measure the Hall voltage and determine the Hall coefficient.
-
Procedure:
-
Position the sample in a uniform magnetic field (B) oriented perpendicular to the film surface.
-
Force a current (I) between contacts 1 and 3 and measure the voltage (V24) between contacts 2 and 4.
-
Reverse the magnetic field to -B and re-measure the voltage V24. The change in voltage (ΔVH) is due to the Hall effect.
-
-
Causality: Measuring the voltage across the diagonal contacts captures the transverse Hall potential. Reversing the magnetic field is a crucial step to isolate the true Hall voltage from voltage offsets caused by any geometric misalignment of the contacts.[15] The Hall Coefficient is then calculated: RH = (ΔVH * t) / (2 * I * B)
4. Calculation of Mobility and Carrier Density:
-
Objective: To derive the final material parameters.
-
Procedure:
-
Carrier Density (n): n = 1 / (e * |RH|)
-
Carrier Mobility (μ): μ = |RH| / ρ
-
Performance Comparison: F-doped In₂O₃ vs. Other TCOs
To contextualize the performance of F-doped Indium Oxide, it is useful to compare its typical electrical and optical properties with other widely used TCOs like Indium Tin Oxide (ITO) and Aluminum-doped Zinc Oxide (AZO).
| Property | F-doped Indium Oxide (IFO) | Indium Tin Oxide (ITO) | Aluminum-doped Zinc Oxide (AZO) |
| Carrier Mobility (μ) | ~60 - 87 cm²/Vs [4][5] | ~20 - 40 cm²/Vs | ~15 - 30 cm²/Vs |
| Carrier Concentration (n) | ~1.2 x 10²⁰ cm⁻³[4][5] | ~1 x 10²¹ cm⁻³ | ~5 x 10²⁰ cm⁻³ |
| Resistivity (ρ) | ~6.2 x 10⁻⁴ Ω·cm [4][5] | ~1 - 5 x 10⁻⁴ Ω·cm[3] | ~5 - 10 x 10⁻⁴ Ω·cm |
| Optical Transmittance | > 85% | > 80%[3] | > 80% |
| Key Advantage | Very High Mobility | Low Resistivity, Mature Tech | Low Cost, Abundant Materials |
Note: These values are representative and can vary significantly based on deposition method and process parameters.
The data clearly illustrates the primary advantage of F-doped Indium Oxide: its remarkably high carrier mobility.[4][5] While ITO can achieve lower resistivity through a higher carrier concentration, this often comes at the cost of reduced transparency in the near-infrared region. The high mobility of IFO allows it to achieve excellent conductivity with a lower carrier concentration, preserving broadband transparency, which is critical for advanced solar cell applications.[6]
Conclusion
The Hall effect measurement, executed via the van der Pauw method, is an indispensable tool for the quantitative characterization of F-doped Indium Oxide thin films. A rigorous experimental protocol, which includes reversing both current and magnetic field to eliminate artifacts, is essential for obtaining accurate and trustworthy data. The resulting parameters—carrier mobility, carrier concentration, and resistivity—provide a complete picture of the material's electrical transport properties. As the data shows, the superior carrier mobility of F-doped Indium Oxide positions it as a compelling, high-performance alternative to traditional TCOs, paving the way for next-generation transparent electronics.
References
-
Van-der-Pauw measurement. Linseis. [Link]
-
van der Pauw Method. UniversityWafer, Inc. [Link]
-
Van Der Pauw Method For Resistivity & Hall Mobility. Materials Research Institute. [Link]
-
Hall Effect Explained, Electric & Magnetic Field, Drift Velocity & Charge Density Calculations. The Organic Chemistry Tutor (YouTube). [Link]
-
Transparent Conducting Oxides—An Up-To-Date Overview. U.S. National Library of Medicine. [Link]
-
Transparent conducting film. Wikipedia. [Link]
-
The van der Pauw method of measurements in high-Tc superconductors. Materials Science-Poland. [Link]
-
Measuring the Hall effect. Test & Measurement Tips. [Link]
-
Electrical and Optical Properties of Fluorine Doped Tin Oxide Thin Films Prepared by Magnetron Sputtering. MDPI. [Link]
-
Transparent conducting materials: overview and recent results. TNO Publications. [Link]
-
Temperature-dependent Hall Effect and TE parameters for the synthesized oxide thin films. ResearchGate. [Link]
-
Transparent conducting and semiconducting oxides and their applications. E-MRS. [Link]
-
Fluoride Doping in Crystalline and Amorphous Indium Oxide Semiconductors. Missouri S&T Scholars' Mine. [Link]
-
Isolated Voltage Measurement - Hall Effect. electrarc (YouTube). [Link]
-
Hall Effect Measurement Handbook. Quantum Design. [Link]
-
High-Mobility Hydrogenated Fluorine-Doped Indium Oxide Film for Passivating Contacts c-Si Solar Cells. U.S. National Library of Medicine. [Link]
-
High-Mobility Hydrogenated Fluorine-Doped Indium Oxide Film for Passivating Contacts c-Si Solar Cells. ACS Publications. [Link]
-
Failure Mechanisms of Fluorine-Doped Tin Oxide Thin Films in Glass and Reliability Tests. IEEE Xplore. [Link]
-
How can I use the hall effect experiment to measure the electron concentration in FTO thin film on substrate glass?. ResearchGate. [Link]
-
Hall Effect. HyperPhysics. [Link]
-
Fluorine Anion-Doped Ultra-Thin InGaOTransistors Overcoming Mobility-Stability Trade-off. Purdue University College of Engineering. [Link]
-
Failure Mechanisms of Fluorine-Doped Tin Oxide Thin Films in Glass and Reliability Tests. IEEE Xplore. [Link]
-
Solution Combustion Synthesis of Hafnium-Doped Indium Oxide Thin Films for Transparent Conductors. MDPI. [Link]
Sources
- 1. Transparent Conducting Oxides—An Up-To-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Transparent conducting film - Wikipedia [en.wikipedia.org]
- 4. High-Mobility Hydrogenated Fluorine-Doped Indium Oxide Film for Passivating Contacts c-Si Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.tno.nl [publications.tno.nl]
- 7. testandmeasurementtips.com [testandmeasurementtips.com]
- 8. Hall Effect [hyperphysics.phy-astr.gsu.edu]
- 9. youtube.com [youtube.com]
- 10. linseis.com [linseis.com]
- 11. Van Der Pauw Method For Resistivity & Hall Mobility | Materials Research Institute [mri.psu.edu]
- 12. universitywafer.com [universitywafer.com]
- 13. Van der Pauw vs Hall Bar: Method Comparison & MistakesSlug: van-der-pauw-vs-hall-bar [blog.cryomagtech.com]
- 14. researchgate.net [researchgate.net]
- 15. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
A Senior Application Scientist's Guide to FTIR Analysis of Ligand Removal in Indium Trifluoroacetylacetonate Annealing
For researchers and scientists developing advanced electronic and optoelectronic devices, the quality of solution-processed metal oxide thin films is paramount. Precursors like indium trifluoroacetylacetonate, In(tfac)₃, offer excellent solubility and film-forming properties. However, the critical step of converting this precursor film into a functional indium oxide (In₂O₃) layer lies in the complete and clean removal of its organic trifluoroacetylacetonate ligands during annealing. Incomplete ligand removal introduces carbon and fluorine impurities, creating defects that degrade device performance.
This guide provides an in-depth comparison of annealing strategies for In(tfac)₃, focusing on the use of Fourier Transform Infrared (FTIR) spectroscopy as a powerful, non-destructive tool for monitoring the process in real-time. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Principle: Why FTIR is the Right Tool
FTIR spectroscopy probes the vibrational modes of molecular bonds. Each bond (e.g., C=O, C-F, C-C) absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint" for the molecule. For the In(tfac)₃ precursor, the trifluoroacetylacetonate ligands are rich with such bonds. As the film is heated, these ligands decompose and volatilize. By monitoring the intensity of their corresponding peaks in the FTIR spectrum, we can directly track the efficiency of ligand removal. Simultaneously, the emergence of a broad absorption band associated with In-O-In lattice vibrations signals the successful formation of the desired indium oxide film.
This direct, in-situ measurement capability allows for precise optimization of annealing parameters, a significant advantage over ex-situ methods that only analyze the final product.[1][2][3]
Thermal Decomposition Pathway of In(tfac)₃
The thermal decomposition of metal acetylacetonates is a well-studied process. For indium acetylacetonate, the decomposition proceeds in a major step between 150-250°C, yielding In₂O₃ as the solid residue.[4][5] The trifluoroacetylacetonate ligand in In(tfac)₃ follows a similar, albeit slightly different, pathway due to the electron-withdrawing nature of the CF₃ groups. The process involves the breaking of the indium-oxygen coordination bonds, followed by the fragmentation and volatilization of the ligands.
The diagram below illustrates the general workflow for analyzing this transformation.
Caption: Experimental workflow for in-situ FTIR analysis of In(tfac)₃ annealing.
Comparative Analysis of Annealing Atmospheres
The choice of annealing atmosphere profoundly impacts the ligand removal process and the final film's electrical properties.[6][7][8] Different atmospheres can alter the surface chemistry, the rate of organic decomposition, and the formation of oxygen vacancies, which are crucial for conductivity in In₂O₃.
Here, we compare three common annealing environments and their expected impact on In(tfac)₃ films, as monitored by FTIR.
| Annealing Parameter | Air / Oxygen | Inert (Nitrogen, Argon) | Vacuum |
| Primary Mechanism | Oxidative decomposition | Thermolysis | Thermolysis at reduced pressure |
| Ligand Removal | Highly efficient. Oxygen radicals actively combust organic fragments into CO₂ and H₂O.[9] | Effective, but may require higher temperatures or longer times. Relies solely on thermal energy to break bonds. | Efficient due to enhanced volatilization of decomposition products at low pressure.[8] |
| FTIR Signature | Rapid decrease in C=O, C-C, and C-F peaks. Strong, early formation of the In-O phonon band. | Gradual decrease in ligand-related peaks. Potential for carbon residue if temperatures are insufficient. | Rapid decrease in ligand peaks. May result in a higher concentration of oxygen vacancies. |
| Impact on Film | Results in stoichiometric In₂O₃. Can fill oxygen vacancies, potentially increasing resistivity.[8] | Can lead to oxygen-deficient films with higher carrier concentrations but also potential carbon contamination. | Promotes oxygen vacancies, which can increase carrier concentration and conductivity.[8] |
| Best For | Applications requiring high transparency and low defect density where maximum conductivity is not the primary goal. | Creating n-type semiconductors where a controlled level of oxygen deficiency is desired. | Achieving high-conductivity transparent conducting oxides (TCOs).[8] |
This table synthesizes general principles of thin film annealing. Specific results depend on ramp rates and hold times.
Key FTIR Spectral Features to Monitor
To quantify ligand removal, we monitor the disappearance of vibrational modes associated with the trifluoroacetylacetonate ligand and the appearance of the In-O bond.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
| ~1630 - 1580 cm⁻¹ | C=O Stretching (carbonyl) | A primary indicator of the acetylacetonate backbone. Its disappearance is a direct measure of ligand removal.[10] |
| ~1250 - 1100 cm⁻¹ | C-F Stretching | A very strong and characteristic absorption for the trifluoro- groups. Confirms removal of the complete ligand structure. |
| ~1450 - 1350 cm⁻¹ | C-H Bending | Indicates the presence of the central C-H group in the ligand. |
| < 700 cm⁻¹ | In-O Phonon Mode | A broad absorption that appears and grows as the In₂O₃ lattice forms.[4][5] Signals successful conversion to the oxide. |
Experimental Protocol: In-situ FTIR Monitoring of Annealing
This protocol provides a self-validating workflow for analyzing ligand removal from an In(tfac)₃ precursor film.
1. Materials & Equipment:
-
Indium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate (or similar precursor solution).
-
Solvent (e.g., 2-methoxyethanol).
-
IR-transparent substrate (e.g., high-resistivity silicon wafer, ZnSe window).
-
FTIR spectrometer equipped with a heated, atmosphere-controlled transmission cell or a heated Attenuated Total Reflectance (ATR) accessory.[1][2]
-
Gas flow controllers and vacuum pump.
2. Sample Preparation:
-
Prepare a precursor solution (e.g., 0.1 M In(tfac)₃ in 2-methoxyethanol).
-
Thoroughly clean the IR-transparent substrate.
-
Spin-coat the precursor solution onto the substrate to form a uniform thin film.
-
Dry the film on a hotplate at a low temperature (e.g., 100°C) for 5-10 minutes to remove the solvent.
3. In-situ FTIR Measurement Workflow:
-
Mount the substrate with the as-deposited film inside the heated FTIR cell.
-
Seal the cell and purge with the desired atmosphere (e.g., dry air, N₂) or evacuate to the target pressure.
-
Acquire a baseline spectrum at room temperature. This spectrum represents 0% ligand removal.
-
Begin heating the sample according to your desired temperature program (e.g., ramp at 10°C/min).
-
Collect FTIR spectra continuously or at set temperature intervals (e.g., every 25°C) throughout the heating process.
-
Continue collecting spectra during any temperature hold (isothermal) steps and during the cool-down phase.
4. Data Analysis & Validation:
-
Select the most prominent and well-resolved ligand peak (e.g., the C=O stretch around 1600 cm⁻¹).
-
Integrate the area of this peak for each spectrum collected at different temperatures.
-
Normalize the peak area at each temperature (Aₜ) to the initial peak area at room temperature (A₀). The percentage of ligand removed can be calculated as: Ligand Removal (%) = (1 - (Aₜ / A₀)) * 100.
-
Plot the percentage of ligand removed versus temperature to determine the onset and completion temperatures for the decomposition.
-
Concurrently, monitor the growth of the In-O phonon band below 700 cm⁻¹ to validate the formation of the oxide film. The process is complete when the ligand peaks have disappeared and the In-O peak has stabilized.
The diagram below visualizes the data analysis and validation logic.
Caption: Logic diagram for quantitative analysis of ligand removal from FTIR data.
Conclusion and Recommendations
FTIR spectroscopy is an indispensable tool for the rational design of annealing processes for metal-organic precursors like indium trifluoroacetylacetonate. By providing direct, real-time feedback on the chemical transformation from precursor to functional oxide, it eliminates guesswork and enables precise process control.
For optimal results:
-
Process Optimization: Use in-situ FTIR to quickly screen the effects of different annealing atmospheres and temperature profiles to identify the conditions that ensure complete ligand removal in the shortest time.
-
Alternative Precursors: When comparing different indium precursors (e.g., acetylacetonates vs. chlorides vs. nitrates), FTIR provides a direct comparison of their decomposition temperatures and byproduct cleanliness.[11]
-
Quality Control: Once an optimal process is established, FTIR can be used as a quality control check to ensure batch-to-batch consistency in precursor decomposition and final film quality.
By integrating this powerful analytical technique into your workflow, you can accelerate the development of high-performance electronic and optoelectronic devices built upon solution-processed indium oxide thin films.
References
- Facile patterning of amorphous indium oxide thin films based on a gel-like aqueous precursor for low-temperature, high performance thin-film transistors.
- Effect of annealing temperature and capping ligands on the electron mobility and electronic structure of indium oxide nanocrystal thin films: a comparative study with oleic acid, benzoic acid, and 4-aminobenzoic acid. RSC Publishing.
- Kinetic Analysis for Non-isothermal Decomposition of Unirradiated and γ-Irradiated Indium Acetyl Aceton
- Solution Combustion Synthesis of Hafnium-Doped Indium Oxide Thin Films for Transparent Conductors. RUN.
- Annealing-free fabrication of high-quality indium tin oxide films for free-carrier-based hybrid metal–semiconductor nanophotonics. PMC.
- Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. MDPI.
- In Situ Time-Resolved Attenuated Total Reflectance Infrared Spectroscopy for Probing Metal- Organic Framework Thin Film Growth. National Institute of Standards and Technology.
- Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applic
- The influence of annealing atmosphere on sputtered indium oxide thin-film transistors. KAUST Repository.
- Indium-tin oxide thin films by metal-organic decomposition. Chemical Engineering | University of Utah.
- New fabrication method for di-indium tri-sulfuric (In2S3) thin films. PMC - NIH.
- In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. PMC.
- Indium-tin oxide thin films by metal-organic decomposition. CORE.
- (PDF) Kinetic analysis for non-isothermal decomposition of unirradiated and γ-irradiated indium acetyl acetonate.
- In situ Raman and FTIR spectroscopic study on the formation of the isomers MIL-68(Al) and MIL-53(Al). RSC Publishing.
- Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science and Technology.
- Spectroscopic study of the effect of annealing temperature and atmosphere on the opto-electrical properties of sputtered ITO thin films. Indian Academy of Sciences.
Sources
- 1. In Situ Time-Resolved Attenuated Total Reflectance Infrared Spectroscopy for Probing Metal- Organic Framework Thin Film Growth | NIST [nist.gov]
- 2. In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ Raman and FTIR spectroscopic study on the formation of the isomers MIL-68(Al) and MIL-53(Al) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. ias.ac.in [ias.ac.in]
- 9. my.che.utah.edu [my.che.utah.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Facile patterning of amorphous indium oxide thin films based on a gel-like aqueous precursor for low-temperature, high performance thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Indium Trifluoroacetylacetonate: A Guide for the Modern Laboratory
For the diligent researcher, the synthesis and application of novel compounds like indium trifluoroacetylacetonate represent the forefront of innovation. However, with great scientific advancement comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of indium trifluoroacetylacetonate, moving beyond mere compliance to foster a culture of proactive laboratory safety.
The Core Principle: Waste Management as an Integral Part of Research
Effective disposal of indium trifluoroacetylacetonate begins not at the end of an experiment, but at its inception. A thorough understanding of the compound's properties and potential hazards is paramount. Indium trifluoroacetylacetonate is an organometallic compound, and its disposal requires consideration of both the indium metal and the fluorinated organic ligand.
Table 1: Hazard Profile of Indium Trifluoroacetylacetonate and its Components
| Component | Key Hazards |
| Indium | While metallic indium has low toxicity, some indium compounds can be hazardous. The primary value of indium dictates a strong preference for recovery and recycling[1][2]. |
| Trifluoroacetylacetonate Ligand | As a fluorinated organic compound, this ligand falls under the umbrella of substances that require careful management due to their potential environmental persistence. Disposal methods for per- and polyfluoroalkyl substances (PFAS) are relevant here[3]. |
| Indium Trifluoroacetylacetonate | The combined compound is classified as a skin, eye, and respiratory irritant. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory during handling and disposal. |
Strategic Disposal Planning: A Decision-Making Framework
The primary directive for managing waste containing indium is to explore recovery and recycling options. Given the economic and strategic value of indium, direct disposal should be a last resort.
Caption: Decision-making workflow for the disposal of indium trifluoroacetylacetonate waste.
On-Site Waste Treatment Protocol: A Step-by-Step Guide
For laboratories where indium recovery is not feasible, a two-stage chemical treatment process is recommended to neutralize the hazards associated with both the indium and the trifluoroacetylacetonate ligand. This process involves the hydrolysis of the ligand followed by the precipitation of indium.
Stage 1: Hydrolysis of the Trifluoroacetylacetonate Ligand
The trifluoroacetylacetonate ligand can be hydrolyzed under basic conditions. This process breaks down the organic component, preparing it for appropriate disposal.
Experimental Protocol: Ligand Hydrolysis
-
Preparation: In a designated chemical fume hood, place the waste indium trifluoroacetylacetonate in a suitably sized beaker.
-
Dilution: Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste while stirring. A general guideline is to use a 2:1 molar ratio of NaOH to the acetylacetonate ligand.
-
Reaction: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete hydrolysis of the ligand. The solution will likely become a slurry as indium hydroxide begins to precipitate.
-
Neutralization: After the hydrolysis is complete, neutralize the solution to a pH of approximately 7 using a dilute acid (e.g., 1 M hydrochloric acid). This step is crucial for the subsequent precipitation of indium.
Stage 2: Precipitation of Indium Hydroxide
Once the ligand has been hydrolyzed, the indium can be precipitated out of the solution as indium hydroxide, a more stable and less hazardous form.
Experimental Protocol: Indium Precipitation
-
pH Adjustment: While stirring the neutralized solution from Stage 1, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches between 7 and 8.
-
Precipitation: A white precipitate of indium hydroxide (In(OH)₃) will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Separation: Separate the indium hydroxide precipitate from the liquid by filtration.
-
Waste Streams: You will now have two distinct waste streams:
-
Solid Waste: The indium hydroxide precipitate.
-
Liquid Waste (Filtrate): The aqueous solution containing the hydrolyzed ligand byproducts.
-
Final Disposal Procedures
The two waste streams generated from the on-site treatment must be disposed of in accordance with institutional and regulatory guidelines.
Solid Waste (Indium Hydroxide)
The collected indium hydroxide precipitate should be placed in a clearly labeled, sealed container. This waste should be disposed of through your institution's hazardous waste management program. While significantly less hazardous than the original organometallic compound, it is still a chemical waste product.
Liquid Waste (Filtrate)
The filtrate contains the byproducts of the trifluoroacetylacetonate hydrolysis. Due to the presence of fluorinated organic compounds, this liquid waste should be managed with consideration for PFAS disposal guidelines.
-
Waste Classification: It is the responsibility of the waste generator to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) as defined by the Resource Conservation and Recovery Act (RCRA)[4][5]. The original compound's trifluoroacetylacetone component is flammable, which may indicate an ignitability characteristic.
-
Disposal Route: The liquid waste should be collected in a designated, labeled container and disposed of through a licensed hazardous waste disposal company. Preferred disposal methods for PFAS-containing waste include high-temperature incineration[6][7].
Caption: Management of waste streams following on-site treatment.
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.
Protocol for Decontaminating Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove any residual organic material. Collect this rinse as hazardous waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm water[8][9].
-
Acid Rinse: For a more thorough cleaning, especially to remove any trace metal residues, an acid rinse can be employed. Soak or rinse the glassware with a dilute acid solution (e.g., 1 M HCl or HNO₃)[10].
-
Final Rinses: Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry completely or dry in an oven.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of indium trifluoroacetylacetonate is a critical aspect of laboratory practice. By prioritizing indium recovery and implementing a robust on-site treatment protocol when recycling is not an option, researchers can minimize the environmental impact of their work and uphold the highest standards of laboratory safety. This guide provides the foundational knowledge and practical steps to achieve these goals, empowering scientists to innovate responsibly.
References
-
A Review on the Recovery and Separation of Gallium and Indium from Waste - MDPI. (2024, March 1). Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from [Link]
-
CB-LSOP-TFA-4-18.docx - UConn. (n.d.). Retrieved from [Link]
-
Safety and Waste Management for SAM Chemistry Methods | US EPA. (2025, April 15). Retrieved from [Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories - EPA. (n.d.). Retrieved from [Link]
-
Validation of Effective Removal of PFAS from Glassware Sampling Train Used for Evaluation of Thermal Treatment of PFAS - eCommons. (2023, April 1). Retrieved from [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (2023, July 21). Retrieved from [Link]
-
RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]
-
Hazardous Waste Characteristics | US EPA. (2025, September 8). Retrieved from [Link]
-
Recovery of Indium from Indium/Tin Oxides Scrap by Chemical Precipitation - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone - The Creative Chemist. (n.d.). Retrieved from [Link]
-
RCRA and Heavy Metals: The Toxicity Characteristic - Lion Technology. (2019, July 31). Retrieved from [Link]
-
1.5: Cleaning glassware - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]
-
How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager. (2024, December 30). Retrieved from [Link]
-
Recovery of Indium from Etching Wastewater using Supported Liquid Membrane with Strip Dispersion with Vegetable Oil as Diluent - Chemical Engineering Transactions. (2025, October 20). Retrieved from [Link]
-
GMP 7 Cleaning Glassware. (n.d.). Retrieved from [Link]
-
Analytical Methods for Characteristic Hazardous Waste Determination | NC DEQ. (n.d.). Retrieved from [Link]
-
On the Hydrolytic Stability of Organic Ligands in Al-, Ti- and Zr-Alkoxide Complexes - SciSpace. (n.d.). Retrieved from [Link]
-
Lab Manual P. Coordination Chemistry (III). (n.d.). Retrieved from [Link]
-
Purification of indium by solvent extraction with undiluted ionic liquids - RSC Publishing. (2016, May 9). Retrieved from [Link]
-
Recovery of indium from indium tin oxide by solvent extraction - SciSpace. (n.d.). Retrieved from [Link]
-
Metal Acetylacetonate Complexes Lab Report - Studylib. (n.d.). Retrieved from [Link]
-
Synthesis of Metal Acetylacetonates | PDF | Coordination Complex | Ligand - Scribd. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. alsglobal.com [alsglobal.com]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 10. nist.gov [nist.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
